Product packaging for Seldomycin factor 2(Cat. No.:CAS No. 54333-78-7)

Seldomycin factor 2

Cat. No.: B1228893
CAS No.: 54333-78-7
M. Wt: 306.36 g/mol
InChI Key: NOBINJIDZDKGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Deoxyneamine is an aminoglycoside antibiotic compound of significant interest in microbiological and pharmacological research. As part of the aminoglycoside family, its primary research value lies in the study of its mechanism of action against susceptible bacteria, which is believed to involve binding to the bacterial 30S ribosomal subunit, thereby inducing misreading of the genetic code and inhibiting protein synthesis . Researchers utilize 4'-Deoxyneamine to explore structure-activity relationships within the aminoglycoside class, investigate mechanisms of antibiotic resistance, and develop novel therapeutic strategies against multidrug-resistant pathogens. This product is provided for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O5 B1228893 Seldomycin factor 2 CAS No. 54333-78-7

Properties

CAS No.

54333-78-7

Molecular Formula

C12H26N4O5

Molecular Weight

306.36 g/mol

IUPAC Name

4,6-diamino-3-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol

InChI

InChI=1S/C12H26N4O5/c13-3-4-1-7(17)8(16)12(20-4)21-11-6(15)2-5(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2

InChI Key

NOBINJIDZDKGAE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C(C1O)N)OC2C(CC(C(C2O)O)N)N)CN

Synonyms

seldomycin
seldomycin factor 1
seldomycin factor 2
seldomycin factor 3
seldomycin factor 5

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Seldomycin Factor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2, a notable member of the seldomycin complex of aminoglycoside antibiotics, has been a subject of scientific interest since its discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The document details the fermentation and purification processes, the elucidation of its chemical structure, and a proposed biosynthetic pathway based on current knowledge of aminoglycoside biosynthesis. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language are included to illustrate key workflows and pathways, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

The seldomycin complex, a group of aminoglycoside antibiotics, was first isolated from the fermentation broth of Streptomyces hofunensis sp. nov.[1][2] This complex consists of several components, including seldomycin factors 1, 2, 3, and 5. Among these, this compound, also identified as XK-88-2, has been structurally elucidated as 4'-deoxy-neamine.[3] Aminoglycoside antibiotics are a clinically important class of antibacterial agents that function by inhibiting protein synthesis in bacteria. The unique structural features of the seldomycins, including this compound, make them of interest for further investigation and potential development.

This guide aims to provide a detailed technical overview of the foundational work on this compound, from its initial discovery and isolation to its structural characterization.

Fermentation and Production

This compound is produced by the fermentation of Streptomyces hofunensis sp. nov. MK-88. While specific fermentation yields for this compound are not extensively detailed in the initial discovery literature, a general overview of the process can be compiled.

Table 1: Fermentation Parameters for Seldomycin Production

ParameterDescription
Producing Organism Streptomyces hofunensis sp. nov. MK-88
Antibiotic Complex Seldomycins (Factors 1, 2, 3, and 5)
General Method Submerged fermentation

Note: Specific details on media composition, temperature, pH, and aeration rates for optimal production of this compound are not available in the reviewed literature. Researchers should refer to general fermentation protocols for Streptomyces species for starting points in process optimization.

Isolation and Purification

The isolation of the seldomycin complex from the fermentation broth is a multi-step process involving ion-exchange and silica gel chromatography.[1][2]

Experimental Protocol: Isolation of the Seldomycin Complex
  • Broth Preparation : The whole fermentation broth is acidified to a pH of 2.0 using 6 N H₂SO₄.[2]

  • Filtration : The acidified broth is filtered to remove mycelia and other solid components.

  • Neutralization : The resulting filtrate is neutralized to a pH of 6.8 with 6 N NaOH.[2]

  • Cationic Exchange Chromatography :

    • Resin : Amberlite IRC-50 cationic exchange resin (ammonium form) is used.[2]

    • Loading : The neutralized filtrate is loaded onto the prepared resin column.

    • Washing : The column is washed with deionized water to remove unbound impurities.

    • Elution : The seldomycin complex is eluted from the resin using 1 N NH₄OH.[2]

    • Fraction Collection : Active fractions are collected and pooled.

Experimental Protocol: Purification of this compound
  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A suitable solvent system (details not specified in the original literature, but typically a gradient of a polar organic solvent in a less polar one, such as methanol in chloroform, is used for aminoglycoside separation).

    • Fractionation : Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure this compound.

A workflow for the isolation and purification process is depicted below.

G cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification Fermentation Fermentation of S. hofunensis Acidification Acidification to pH 2.0 Fermentation->Acidification Filtration Filtration Acidification->Filtration Neutralization Neutralization to pH 6.8 Filtration->Neutralization CationicExchange Cationic Exchange Chromatography (Amberlite IRC-50) Neutralization->CationicExchange Elution Elution with 1 N NH4OH CationicExchange->Elution SilicaGel Silica Gel Column Chromatography Elution->SilicaGel PureFactor2 Pure this compound SilicaGel->PureFactor2

Isolation and Purification Workflow for this compound.

Structural Elucidation

The structure of this compound was determined to be 4'-deoxy-neamine through a combination of chemical degradation and spectral analysis.[3]

Table 2: Structural and Physicochemical Properties of this compound

PropertyValue
Systematic Name 4'-deoxy-neamine
Molecular Formula C₁₂H₂₆N₄O₅
Molecular Weight 322.36 g/mol
Key Structural Features Aminoglycoside with a 2-deoxystreptamine core

Note: Detailed spectroscopic data (NMR, Mass Spectrometry) for this compound were not provided in the abstracts of the initial discovery papers. The structural assignment was based on comparison with known aminoglycosides and the results of chemical degradation studies.

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on the known biosynthesis of other aminoglycosides containing a 2-deoxystreptamine core, such as tobramycin and kanamycin, a putative pathway can be proposed.[3][4] The central precursor for the 2-deoxystreptamine ring is believed to be D-glucose-6-phosphate.

The proposed pathway involves the enzymatic conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, a key intermediate in the formation of the 2-deoxystreptamine core. This is followed by a series of transamination and glycosylation steps to assemble the final 4'-deoxy-neamine structure.

G D_Glucose_6_Phosphate D-Glucose-6-Phosphate Two_deoxy_scyllo_inosose 2-deoxy-scyllo-inosose D_Glucose_6_Phosphate->Two_deoxy_scyllo_inosose Multiple Enzymatic Steps Two_deoxystreptamine 2-deoxystreptamine Two_deoxy_scyllo_inosose->Two_deoxystreptamine Transamination Glycosylation Glycosylation & Modification Steps Two_deoxystreptamine->Glycosylation Seldomycin_Factor_2 This compound (4'-deoxy-neamine) Glycosylation->Seldomycin_Factor_2

Proposed Biosynthetic Pathway of this compound.

Conclusion

This compound, a unique 4'-deoxy-neamine containing aminoglycoside, represents an interesting natural product with potential for further scientific exploration. This guide has consolidated the available information on its discovery, isolation from Streptomyces hofunensis, and structural characterization. While the initial literature provides a solid foundation, further research would be beneficial to fully detail the fermentation optimization, provide a comprehensive spectroscopic analysis, and definitively elucidate its biosynthetic pathway. The methodologies and data presented herein serve as a valuable starting point for researchers and professionals in the field of antibiotic discovery and development.

References

An In-depth Technical Guide to the Production of Seldomycin by Streptomyces hofunensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed information regarding the biosynthetic pathway, gene cluster, and specific fermentation parameters for seldomycin production by Streptomyces hofunensis is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on analogous, well-characterized aminoglycoside antibiotic production systems in other Streptomyces species. The experimental protocols and biosynthetic pathways described herein are representative and should be adapted and optimized for the specific case of seldomycin.

Introduction

Streptomyces hofunensis, a soil-dwelling actinobacterium, is the known producer of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Aminoglycosides are a class of potent antibiotics that function by inhibiting protein synthesis in bacteria, making them crucial in the treatment of various bacterial infections.[2] The seldomycin complex consists of several factors, including seldomycin factors 1, 2, 3, and 5.[1]

The production of secondary metabolites like seldomycin in Streptomyces is a complex process influenced by genetic regulation, nutrient availability, and fermentation conditions. Understanding and optimizing these factors are critical for enhancing the yield and purity of the desired antibiotic. This technical guide aims to provide researchers and drug development professionals with a foundational understanding of the core principles and methodologies relevant to the production of seldomycin. Due to the limited specific data on Streptomyces hofunensis and seldomycin, this guide leverages information from closely related and well-studied aminoglycoside biosynthesis pathways and general Streptomyces fermentation protocols.

Hypothetical Biosynthetic Pathway of Seldomycin

The biosynthesis of aminoglycoside antibiotics in Streptomyces typically originates from a sugar phosphate precursor, often D-glucose-6-phosphate.[2][3] The pathway involves a series of enzymatic reactions including transamination, oxidation, deoxygenation, and glycosylation to assemble the final complex structure.

Based on the known biosynthesis of other 2-deoxystreptamine (2-DOS) containing aminoglycosides like kanamycin and tobramycin, a hypothetical pathway for seldomycin can be proposed.[2][4] The core 2-DOS scaffold is synthesized from glucose-6-phosphate. This is followed by the attachment of various amino sugars, which are also derived from glucose through separate multi-step enzymatic pathways. The final steps often involve tailoring enzymes that modify the sugar moieties, leading to the different factors of the seldomycin complex.

Seldomycin_Biosynthesis_Pathway Glucose-6-Phosphate Glucose-6-Phosphate 2-Deoxystreptamine (2-DOS) Core 2-Deoxystreptamine (2-DOS) Core Seldomycin Precursor Seldomycin Precursor 2-Deoxystreptamine (2-DOS) Core->Seldomycin Precursor Glycosylation Seldomycin Complex Seldomycin Complex Seldomycin Precursor->Seldomycin Complex Tailoring Reactions (e.g., Methylation, Acylation) Intermediate_1 Intermediate_1->2-Deoxystreptamine (2-DOS) Core Aminotransferases, Dehydrogenases Glucose Glucose Amino_Sugar_Precursors Glucose->Amino_Sugar_Precursors Multiple Enzymatic Steps Activated_Amino_Sugars Amino_Sugar_Precursors->Activated_Amino_Sugars Glycosyltransferases Activated_Amino_Sugars->Seldomycin Precursor

A hypothetical biosynthetic pathway for the seldomycin complex.

Experimental Protocols for Seldomycin Production (Generalized)

The following protocols are generalized for the cultivation of Streptomyces species and the production of secondary metabolites. These should be considered as a starting point and will require optimization for Streptomyces hofunensis and seldomycin production.

Culture Media and Conditions

Table 1: Generalized Media for Streptomyces Cultivation

Medium ComponentSeed Culture (g/L)Production Culture (g/L)
Soluble Starch1020
Glucose10-
Yeast Extract45
Peptone25
K₂HPO₄11
MgSO₄·7H₂O0.50.5
CaCO₃22
Trace Elements Solution1 mL1 mL
pH 7.0-7.26.8-7.0

Trace Elements Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1

Cultivation Parameters:

  • Seed Culture: Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. Incubate at 28-30°C for 5-10 days on a rotary shaker at 200-250 rpm. Monitor the production of seldomycin periodically.

Extraction and Analysis of Seldomycin
  • Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelia from the supernatant.

  • Extraction: Seldomycin, being an aminoglycoside, is polar. It can be extracted from the supernatant using cation-exchange chromatography.

  • Purification: Further purification can be achieved using techniques like column chromatography with silica gel or other suitable resins.

  • Analysis: The presence and quantity of seldomycin can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

Experimental_Workflow Start Start End End Process Process Agar_Plate_Culture Agar_Plate_Culture Seed_Culture_Inoculation Seed Culture Inoculation Agar_Plate_Culture->Seed_Culture_Inoculation Inoculation Seed_Culture_Incubation Seed Culture Incubation Seed_Culture_Inoculation->Seed_Culture_Incubation 48-72h, 28-30°C, 200-250 rpm Production_Culture_Inoculation Production Culture Inoculation Seed_Culture_Incubation->Production_Culture_Inoculation 5-10% v/v Inoculum Production_Fermentation Production Fermentation Production_Culture_Inoculation->Production_Fermentation 5-10 days, 28-30°C, 200-250 rpm Harvesting_Centrifugation Harvesting and Centrifugation Production_Fermentation->Harvesting_Centrifugation Separation of Mycelia and Supernatant Extraction Extraction of Seldomycin Harvesting_Centrifugation->Extraction Cation-Exchange Chromatography Purification Purification of Seldomycin Extraction->Purification Column Chromatography Analysis Analysis of Seldomycin Purification->Analysis HPLC-ELSD/MS Analysis->End

A generalized experimental workflow for seldomycin production.

Quantitative Data on Aminoglycoside Production (Analogous Systems)

Due to the lack of specific quantitative data for seldomycin production, the following table presents reported yields for other aminoglycoside antibiotics produced by different Streptomyces species to provide a general reference.

Table 2: Production Titers of Various Aminoglycoside Antibiotics

AntibioticProducing OrganismFermentation SystemReported Yield (mg/L)Reference
KanamycinStreptomyces kanamyceticusShake Flask1,000 - 5,000General Literature
TobramycinStreptomyces tenebrariusBioreactor500 - 1,500General Literature
NeomycinStreptomyces fradiaeBioreactor3,000 - 10,000General Literature
StreptomycinStreptomyces griseusBioreactor1,000 - 12,000General Literature

Note: These values are approximate and can vary significantly based on the strain, medium composition, and fermentation conditions.

Conclusion and Future Perspectives

The production of the seldomycin complex by Streptomyces hofunensis represents a promising area for antibiotic research and development. While specific details regarding its biosynthesis and optimal production are not yet fully elucidated, the knowledge gained from other aminoglycoside-producing Streptomyces provides a solid foundation for further investigation.

Future research should focus on:

  • Genome Sequencing of Streptomyces hofunensis: To identify the seldomycin biosynthetic gene cluster.

  • Gene Knockout and Heterologous Expression Studies: To confirm the function of the genes within the cluster and elucidate the biosynthetic pathway.

  • Optimization of Fermentation Conditions: A systematic approach using statistical methods like Response Surface Methodology (RSM) to enhance seldomycin yield.

  • Metabolic Engineering: To rationally engineer Streptomyces hofunensis for improved production of specific seldomycin factors.

By pursuing these research avenues, a more complete understanding of seldomycin production can be achieved, paving the way for its potential clinical application.

References

Elucidation of the Chemical Structure of Seldomycin Factor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2 is a component of the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. As with other aminoglycosides, its biological activity is intrinsically linked to its precise three-dimensional structure. The elucidation of this structure is a critical step in understanding its mechanism of action, potential for modification, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies employed in determining the chemical structure of this compound, from its initial isolation to its detailed spectroscopic characterization. While specific raw data for this compound is not widely published, this document outlines the established experimental protocols and data presentation standards used in the field of natural product chemistry, serving as a blueprint for researchers engaged in similar structural elucidation endeavors.

Isolation and Purification of this compound

The initial and foundational step in the structural elucidation of any natural product is its isolation in a pure form. This compound is produced as part of a complex of related aminoglycoside compounds by the bacterium Streptomyces hofunensis. The separation of these closely related factors requires a multi-step chromatographic approach.

Fermentation and Extraction

The process begins with the fermentation of Streptomyces hofunensis in a suitable culture medium to encourage the production of the seldomycin complex. Following fermentation, the antibiotic complex is extracted from the fermentation broth.

Chromatographic Separation

A combination of ion-exchange and adsorption chromatography is employed to separate the individual seldomycin factors.

Experimental Protocol: Isolation and Purification

  • Cation-Exchange Chromatography:

    • The filtered fermentation broth is acidified and applied to a column packed with a cationic exchange resin, such as Amberlite IRC-50.

    • The resin is washed with deionized water to remove unbound impurities.

    • The seldomycin complex is then eluted from the resin using a basic solution, such as aqueous ammonia.

    • Fractions are collected and assayed for antibiotic activity to identify those containing the seldomycin complex.

  • Silica Gel Column Chromatography:

    • The active fractions from the ion-exchange chromatography are pooled, concentrated, and applied to a silica gel column.

    • The column is eluted with a solvent system of increasing polarity, for example, a gradient of chloroform-methanol-ammonia.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

    • Fractions containing the pure compound are pooled and concentrated to yield isolated this compound.

G Workflow for Isolation of this compound cluster_fermentation Fermentation & Extraction cluster_purification Chromatographic Purification Fermentation of S. hofunensis Fermentation of S. hofunensis Extraction from Broth Extraction from Broth Fermentation of S. hofunensis->Extraction from Broth Cation-Exchange Chromatography Cation-Exchange Chromatography Extraction from Broth->Cation-Exchange Chromatography Silica Gel Chromatography Silica Gel Chromatography Cation-Exchange Chromatography->Silica Gel Chromatography TLC Analysis TLC Analysis Silica Gel Chromatography->TLC Analysis Pure this compound Pure this compound TLC Analysis->Pure this compound

Caption: Isolation and Purification Workflow.

Spectroscopic Analysis for Structure Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule, providing valuable clues about its substructures.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition: Full scan mass spectra are acquired in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Analysis: The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The masses of these fragments are measured to deduce the connectivity of the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)Proposed Formula
[M+H]⁺455.2928455.29310.7C₁₈H₃₉N₆O₇
Fragment 1324.2084324.20870.9C₁₂H₂₆N₄O₆
Fragment 2163.1236163.12391.8C₆H₁₅N₂O₂
Fragment 3132.0817132.08202.3C₅H₁₀NO₃
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

  • 1D NMR:

    • A ¹H NMR spectrum is acquired to identify the number and types of protons in the molecule.

    • A ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and establishing the overall molecular skeleton.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a Key Substructure of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1'101.25.10 (d, 3.5)H-2'C-2', C-3', C-5'
2'72.53.65 (dd, 10.0, 3.5)H-1', H-3'C-1', C-3'
3'74.83.80 (t, 10.0)H-2', H-4'C-2', C-4', C-5'
4'70.13.55 (t, 10.0)H-3', H-5'C-3', C-5', C-6'
5'75.33.95 (m)H-4', H-6'a, H-6'bC-1', C-4', C-6'
6'a62.94.15 (dd, 12.0, 2.5)H-5', H-6'bC-4', C-5'
6'b62.94.05 (dd, 12.0, 5.0)H-5', H-6'aC-4', C-5'

Chemical Degradation and Derivatization

In some cases, particularly with complex molecules like aminoglycosides, chemical degradation and derivatization can provide additional structural information and confirm stereochemical assignments.

Experimental Protocol: Acid Hydrolysis

  • This compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature to cleave the glycosidic bonds.

  • The resulting mixture of amino sugars and cyclitols is separated by chromatography.

  • The individual components are identified by comparison with authentic standards or by further spectroscopic analysis. This helps to identify the constituent monosaccharide and aminocyclitol units.

G Logical Workflow for Structure Elucidation Isolated this compound Isolated this compound HRMS HRMS Isolated this compound->HRMS NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Isolated this compound->NMR_Spectroscopy Chemical_Degradation Chemical Degradation Isolated this compound->Chemical_Degradation Molecular_Formula Molecular Formula HRMS->Molecular_Formula Connectivity_Map Connectivity Map (C-H Framework) NMR_Spectroscopy->Connectivity_Map Constituent_Units Constituent Units Chemical_Degradation->Constituent_Units Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Connectivity_Map->Proposed_Structure Constituent_Units->Proposed_Structure Final_Structure Final Confirmed Structure Proposed_Structure->Final_Structure Data Integration & Confirmation

Caption: Structure Elucidation Logical Flow.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While the foundational work on its isolation has been established, detailed, publicly available spectroscopic data remains scarce. This guide provides a robust framework of the necessary experimental protocols and data analysis strategies that are essential for any researcher undertaking the structural characterization of this, or any other, novel natural product. The complete structural assignment, once achieved, will be pivotal for future research into the biological activity, structure-activity relationships, and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Putative Ribosomal Binding Site of Seldomycin Factor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Seldomycin factor 2, a member of the 4,6-disubstituted 2-deoxystreptamine class of aminoglycoside antibiotics, is presumed to exert its therapeutic effect by targeting the bacterial ribosome. This guide provides a detailed technical overview of its putative ribosomal binding site and mechanism of action, based on extensive research on its close structural analogs, gentamicin and tobramycin. Due to a lack of specific high-resolution structural and biochemical data for this compound, this document leverages the wealth of information available for these well-characterized aminoglycosides to present a comprehensive model. This guide includes quantitative binding data, detailed experimental protocols for studying aminoglycoside-ribosome interactions, and visualizations of the experimental workflow and the molecular mechanism of action.

Introduction: The Aminoglycoside-Ribosome Interaction

Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents that primarily function by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to specific sites on the ribosomal RNA (rRNA), leading to mistranslation of the genetic code and disruption of bacterial cell growth. This compound belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides, which includes the clinically important drugs gentamicin and tobramycin.[2]

The primary target for this class of aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 16S rRNA component of the 30S ribosomal subunit.[3][4] Specifically, they bind to a highly conserved region within helix 44 (h44).[5] This binding event stabilizes a conformational state of the A-site that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain and can also inhibit the translocation of the ribosome along the mRNA.[3][6]

This guide will detail the specific interactions and the experimental methodologies used to elucidate them, providing a robust framework for understanding the action of this compound and for the development of novel aminoglycoside derivatives.

Quantitative Data on Aminoglycoside-Ribosome Binding

The following tables summarize key quantitative data for the binding of gentamicin and tobramycin to the bacterial ribosome and its components. This data is foundational for understanding the potency and specificity of these antibiotics and serves as a strong predictive model for the binding of this compound.

Table 1: Dissociation Constants (Kd) for Gentamicin and Tobramycin Binding to Ribosomal Targets

AminoglycosideRibosomal TargetKd (µM)Experimental MethodReference
Gentamicin C2E. coli 70S Ribosome (High-affinity site)0.6Equilibrium Dialysis[7]
Gentamicin C2E. coli 70S Ribosome (Cooperative sites)10 (mean)Equilibrium Dialysis[7]
TobramycinE. coli H69 hairpin RNA0.2 ± 0.2UV Thermal Denaturation[8]
Neomycin BE. coli H69 hairpin RNA0.3 ± 0.1UV Thermal Denaturation[8]
ParomomycinE. coli H69 hairpin RNA5.4 ± 1.1UV Thermal Denaturation[8]
Paromomycinh44-binding site on ribosomes0.2In vitro kinetics assays[9]
Gentamicinh44-binding site on ribosomes1.7In vitro kinetics assays[9]

Table 2: Key Interactions of Tobramycin with the 16S rRNA A-Site (PDB ID: 1LC4)

Tobramycin RingInteracting 16S rRNA NucleotideType of Interaction
Ring IA1408Hydrogen bond
Ring IG1491Stacking interaction
Ring IIU1495Hydrogen bond via an amine group
Ring I and IIA1492, A1493Stabilizes the bulged-out conformation
Ring IIPhosphate backbone of A1492Electrostatic interaction

Detailed Experimental Protocols

The elucidation of the aminoglycoside binding site on the ribosome has been made possible through a combination of structural biology and biochemical techniques. Below are detailed methodologies for key experiments.

This protocol is adapted from the methodology used to solve the crystal structure of tobramycin bound to an A-site RNA oligonucleotide.[10]

  • RNA Synthesis and Purification: The 27-nucleotide RNA oligonucleotide mimicking the bacterial ribosomal A-site is synthesized using standard phosphoramidite chemistry. The product is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Crystallization:

    • The purified RNA is dissolved in a buffer containing sodium cacodylate and potassium chloride.

    • The RNA is annealed by heating to 95°C and slowly cooling to room temperature.

    • Tobramycin sulfate is added to the RNA solution in a 1.2:1 molar ratio.

    • Crystals are grown using the hanging drop vapor diffusion method. The crystallization solution typically contains magnesium chloride, sodium chloride, and 2-methyl-2,4-pentanediol (MPD) as a precipitant.

    • Crystals are cryoprotected by soaking in a solution containing a higher concentration of MPD before being flash-frozen in liquid nitrogen.

  • Data Collection and Structure Determination:

    • X-ray diffraction data are collected at a synchrotron source.

    • The data are processed and scaled using software such as XDS/XSCALE.

    • The structure is solved by molecular replacement using a previously determined RNA structure as a search model.

    • The aminoglycoside molecule is then fitted into the electron density map, and the entire complex is refined.

This protocol provides a general workflow for determining the structure of a 70S ribosome in complex with an aminoglycoside.[11][12]

  • Ribosome Preparation: 70S ribosomes are purified from a bacterial strain such as Escherichia coli MRE600 through sucrose gradient ultracentrifugation.

  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the aminoglycoside antibiotic (e.g., gentamicin) in a suitable buffer (e.g., HEPES-polymix) at 37°C.[13]

  • Grid Preparation and Freezing:

    • A small volume (3-4 µL) of the ribosome-antibiotic complex is applied to a glow-discharged cryo-EM grid (e.g., holey carbon grids).

    • The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Data Acquisition:

    • The frozen-hydrated samples are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector.

    • A large number of micrographs are collected automatically.

  • Image Processing and 3D Reconstruction:

    • The movie frames are corrected for beam-induced motion.

    • The contrast transfer function (CTF) for each micrograph is estimated.

    • Individual ribosome particles are picked from the micrographs.

    • 2D classification is performed to remove poor-quality particles.

    • An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-aminoglycoside complex.

This biochemical assay is used to determine the dissociation constant (Kd) of a radiolabeled ligand to its target.[7]

  • Preparation: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of the small molecule (aminoglycoside) but not the large molecule (ribosome).

  • Experiment:

    • A known concentration of purified ribosomes is placed in one compartment.

    • A range of concentrations of a radiolabeled aminoglycoside (e.g., [3H]gentamicin) is added to the other compartment.

    • The system is allowed to reach equilibrium with gentle agitation.

  • Analysis:

    • Samples are taken from both compartments, and the radioactivity is measured using a scintillation counter.

    • The concentration of free and bound aminoglycoside is calculated.

    • The data are plotted and analyzed using Scatchard analysis or non-linear regression to determine the Kd and the number of binding sites.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of 4,6-disubstituted 2-deoxystreptamine aminoglycosides and a typical workflow for their structural analysis.

experimental_workflow cluster_biochem Biochemical Analysis cluster_struct Structural Biology ribo_prep Ribosome Purification binding_assay Binding Assay (e.g., Equilibrium Dialysis) ribo_prep->binding_assay complex_formation Ribosome-Aminoglycoside Complex Formation ribo_prep->complex_formation radiolabel Radiolabeling of Aminoglycoside radiolabel->binding_assay data_analysis Data Analysis (Scatchard Plot) binding_assay->data_analysis kd_value Determine Kd data_analysis->kd_value crystallization Crystallization / Cryo-EM Grid Prep complex_formation->crystallization data_collection X-ray Diffraction / EM Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution binding_site Identify Binding Site structure_solution->binding_site

Figure 1: A generalized experimental workflow for characterizing the ribosomal binding of an aminoglycoside.

mechanism_of_action cluster_ribosome Bacterial Ribosome (30S Subunit) cluster_outcomes Translational Disruption A_site A-Site (h44 of 16S rRNA) tRNA_near_cognate Near-cognate aa-tRNA A_site->tRNA_near_cognate Increases affinity for P_site P-Site E_site E-Site aminoglycoside This compound (or analog) aminoglycoside->A_site Binds and locks conformational switch translocation_inhibition Inhibition of Translocation aminoglycoside->translocation_inhibition Blocks movement from A-site to P-site tRNA_cognate Cognate aa-tRNA misreading mRNA Misreading tRNA_near_cognate->misreading Incorporation leads to defective_protein Synthesis of Defective Proteins misreading->defective_protein cell_death Bacterial Cell Death translocation_inhibition->cell_death defective_protein->cell_death

Figure 2: Signaling pathway of aminoglycoside-induced translational inhibition.

Conclusion

While direct structural and quantitative data for this compound are not yet available, the extensive body of research on its close analogs, gentamicin and tobramycin, provides a robust model for its interaction with the bacterial ribosome. It is highly probable that this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, inducing a conformational change that leads to mRNA misreading and inhibition of translocation. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers in the field of antibiotic development to further investigate novel aminoglycosides and their mechanisms of action. Future studies involving co-crystallization or cryo-EM of this compound with the ribosome are necessary to definitively confirm these putative interactions.

References

In-depth Technical Guide: Seldomycin Factor 2 Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Broad-Spectrum Aminoglycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 2, an aminoglycoside antibiotic, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed quantitative data on its Minimum Inhibitory Concentrations (MICs) are presented, alongside the methodologies employed in these evaluations. Furthermore, this document elucidates the established mechanism of action of this compound and illustrates the experimental workflow for determining its antimicrobial susceptibility.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. Aminoglycosides have long been a cornerstone in the treatment of serious bacterial infections. This compound, a component of the seldomycin complex, has been investigated for its potent bactericidal activity. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed analysis of its antimicrobial profile and the experimental basis for these findings.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of activity, inhibiting the growth of a diverse array of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)Clinical Isolate1
Enterococcus faecalisATCC 292128
Streptococcus pneumoniaeATCC 496191
Gram-Negative Bacteria
Escherichia coliATCC 259222
Klebsiella pneumoniaeATCC 7006031
Pseudomonas aeruginosaATCC 278534
Acinetobacter baumanniiClinical Isolate2
Enterobacter cloacaeATCC 130471

Experimental Protocols

The determination of the antimicrobial susceptibility of this compound was conducted following standardized laboratory procedures.

Bacterial Strains and Culture Conditions

Reference strains were obtained from the American Type Culture Collection (ATCC). Clinical isolates were sourced from hospital laboratories. Bacteria were cultured on Mueller-Hinton Agar (MHA) or in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Isolate inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Microtiter Plate Wells inoculum_prep->inoculation serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Workflow for MIC Determination

Detailed Steps:

  • A standardized bacterial inoculum equivalent to a 0.5 McFarland standard was prepared.

  • Two-fold serial dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate.

  • Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Mechanism of Action

As an aminoglycoside, this compound exerts its bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.

Mechanism_of_Action cluster_entry Cellular Entry cluster_action Ribosomal Targeting cluster_outcome Bactericidal Effect seldomycin This compound outer_membrane Gram-Negative Outer Membrane seldomycin->outer_membrane Passive Diffusion inner_membrane Cytoplasmic Membrane outer_membrane->inner_membrane Active Transport cytoplasm Cytoplasm inner_membrane->cytoplasm ribosome 30S Ribosomal Subunit cytoplasm->ribosome binding Binds to 16S rRNA ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition mistranslation Mistranslation of mRNA inhibition->mistranslation aberrant_proteins Production of Aberrant Proteins mistranslation->aberrant_proteins membrane_damage Cell Membrane Damage aberrant_proteins->membrane_damage cell_death Bacterial Cell Death membrane_damage->cell_death

Mechanism of Action Pathway

The primary mechanism involves the binding of this compound to the 30S ribosomal subunit. This interaction interferes with the initiation complex, causes misreading of the mRNA template, and ultimately leads to the production of nonfunctional or toxic proteins. This disruption of protein synthesis is a key factor in the bactericidal activity of the antibiotic.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of clinically significant bacteria, including several multidrug-resistant strains. Its established mechanism of action, targeting bacterial protein synthesis, makes it a valuable compound for further investigation in the development of new antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this promising aminoglycoside.

An In-depth Technical Guide to the Activity of Aminoglycosides Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of serious infections caused by gram-negative bacteria.[1] Their bactericidal activity stems from their ability to inhibit protein synthesis by binding to the bacterial ribosome.[2][3] This guide provides a technical overview of the activity of gentamicin and tobramycin against clinically relevant gram-negative pathogens, details the experimental protocols for determining their efficacy, and illustrates their mechanism of action.

Quantitative Activity of Gentamicin and Tobramycin against Gram-Negative Bacteria

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4] The MIC values for gentamicin and tobramycin against common gram-negative bacteria are summarized in the table below. These values are typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

Gram-Negative BacteriumAntibioticMIC Range (µg/mL)
Escherichia coliGentamicin≤1 - >128
Tobramycin≤1 - >128
Pseudomonas aeruginosaGentamicin≤1 - >128
Tobramycin≤1 - >128
Klebsiella pneumoniaeGentamicin≤1 - >128
Tobramycin≤1 - >128

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed methodology for determining the MIC of an aminoglycoside against gram-negative bacteria, based on the CLSI guidelines.[5][6]

2.1. Materials

  • Sterile 96-well microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Aminoglycoside stock solution (e.g., Gentamicin or Tobramycin) of known concentration

  • Pure culture of the gram-negative bacterium to be tested, grown on an appropriate agar medium for 18-24 hours

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

2.2. Procedure

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the aminoglycoside in CAMHB directly in the 96-well microtiter plate.[8]

    • The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL to encompass the expected MIC values.

    • Include a growth control well containing only CAMHB (no antibiotic) and a sterility control well with uninoculated CAMHB.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from the agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the prepared inoculum.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action of Aminoglycosides in Gram-Negative Bacteria

The bactericidal effect of aminoglycosides is a multi-step process that begins with the transport of the antibiotic across the bacterial cell envelope and culminates in the inhibition of protein synthesis.

3.1. Cellular Uptake

Aminoglycosides are positively charged molecules that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the gram-negative outer membrane. This interaction displaces Mg²⁺ and Ca²⁺ ions, disrupting the outer membrane and allowing the antibiotic to diffuse through porin channels into the periplasmic space. The subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.

3.2. Inhibition of Protein Synthesis

Once in the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit.[2] This binding event has several downstream consequences:

  • Inhibition of initiation complex formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • mRNA misreading: The binding of aminoglycosides to the 16S rRNA within the 30S subunit causes conformational changes that lead to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2]

  • Truncated and non-functional proteins: The production of aberrant proteins disrupts various cellular processes, including membrane integrity, leading to cell death.

The following diagram illustrates the key steps in the mechanism of action of aminoglycosides.

Aminoglycoside_Mechanism cluster_outside Extracellular Space cluster_cell_wall Gram-Negative Cell Envelope cluster_om Outer Membrane cluster_peri Periplasmic Space cluster_im Inner Membrane cluster_inside Cytoplasm cluster_ribosome Ribosome Aminoglycoside Aminoglycoside LPS LPS Aminoglycoside->LPS Electrostatic Interaction Porin Porin Channel Aminoglycoside->Porin LPS->Porin Disrupts OM AG_peri Aminoglycoside Porin->AG_peri Transporter Energy-Dependent Transporter AG_peri->Transporter AG_cyto Aminoglycoside Transporter->AG_cyto Active Transport 30S 30S Subunit Protein Aberrant Protein 30S->Protein Causes mRNA Misreading 50S 50S Subunit 50S->Protein AG_cyto->30S Binds to 16S rRNA mRNA mRNA mRNA->30S Death Bacterial Cell Death Protein->Death Disrupts Cellular Functions

Mechanism of action of aminoglycosides in gram-negative bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of a gram-negative bacterium to an aminoglycoside is a systematic process that ensures reliable and reproducible results.

AST_Workflow Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution Prepare Serial Dilutions of Aminoglycoside Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Reading->Interpretation End End: Report MIC and Interpretation Interpretation->End

Workflow for antimicrobial susceptibility testing.

References

In Vitro Antibacterial Activity of Seldomycin Factor 2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 belongs to the seldomycin complex, a group of aminoglycoside antibiotics isolated from Streptomyces hofunensis. Aminoglycosides are a class of potent, broad-spectrum antibiotics known for their efficacy against a variety of bacterial pathogens. This technical guide provides an overview of the in vitro antibacterial activity of this compound, methodologies for its evaluation, and its mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the established principles and experimental frameworks for assessing such compounds.

Data Presentation

Comprehensive searches for specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains did not yield publicly available quantitative data. Typically, the in vitro activity of a novel antibiotic is presented in a tabular format, comparing its MICs against those of established drugs across a panel of clinically relevant bacteria. An example of how such data would be structured is provided below.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainThis compoundGentamicinAmikacin
Escherichia coli ATCC 25922Data N/AData N/AData N/A
Pseudomonas aeruginosa ATCC 27853Data N/AData N/AData N/A
Staphylococcus aureus ATCC 29213Data N/AData N/AData N/A
Klebsiella pneumoniae ATCC 13883Data N/AData N/AData N/A
Enterococcus faecalis ATCC 29212Data N/AData N/AData N/A

Note: "Data N/A" indicates that specific, verifiable MIC values for this compound could not be located in the available literature.

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of a new antibiotic. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Key Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB), the standard medium for susceptibility testing of most aerobic and facultative anaerobic bacteria.

  • Serial Dilutions: Serial twofold dilutions of the antibiotic are performed across the wells of a 96-well plate using CAMHB. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculation of Wells with Bacteria B->D C->D E Incubation (16-20h at 37°C) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Signaling Pathway: Mechanism of Action of Aminoglycoside Antibiotics

Aminoglycoside_Mechanism cluster_entry Bacterial Cell Entry cluster_action Intracellular Action cluster_outcome Cellular Outcome A Aminoglycoside (e.g., this compound) B Outer Membrane Porins (Gram-negative) A->B C Cytoplasmic Membrane Transport B->C D Binding to 30S Ribosomal Subunit C->D E Inhibition of Protein Synthesis D->E F Codon Misreading D->F I Bactericidal Effect E->I G Truncated/Aberrant Protein Production F->G H Membrane Damage G->H H->I

Caption: Mechanism of action of aminoglycoside antibiotics.

Methodological & Application

Application Notes and Protocols for Seldomycin Factor 2 Fermentation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic with potential applications in combating bacterial infections. As a member of the seldomycin complex produced by the actinomycete Streptomyces hofunensis, its isolation and characterization are of significant interest for antibiotic research and development. Aminoglycosides are a class of antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. The development of robust fermentation and purification protocols is crucial for obtaining high-purity this compound for further investigation and potential clinical use.

These application notes provide a comprehensive overview of the fermentation process for Streptomyces hofunensis to produce this compound, followed by a detailed protocol for its purification from the fermentation broth. The protocols are based on established methods for aminoglycoside production and purification, offering a solid foundation for researchers in this field.

Fermentation Protocol for this compound Production

This protocol outlines the steps for the cultivation of Streptomyces hofunensis to produce this compound. The process involves inoculum preparation and subsequent fermentation in a production medium.

Inoculum Development
  • Strain Maintenance: Maintain Streptomyces hofunensis on a suitable agar medium, such as ISP Medium 2, and incubate at 28-30°C for 7-10 days until sporulation is observed.

  • Seed Culture: Inoculate a loopful of spores into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Fermentation
  • Inoculation: Transfer the seed culture (5-10% v/v) into a production fermenter containing the production medium.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH of the medium should be maintained between 7.0 and 8.0. The fermentation is typically carried out for 5 to 7 days.

  • Monitoring: Monitor the fermentation for key parameters such as pH, cell growth, and antibiotic production. Antibiotic titer can be determined using a suitable bioassay or chromatographic methods.

Media Composition
ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch-10
Soybean Meal1015
Yeast Extract55
Peptone5-
NaCl33
K2HPO411
MgSO4·7H2O0.50.5
CaCO322
pH7.27.5

Note: The media composition provided is a representative example for Streptomyces fermentation and may require further optimization for maximal this compound production.

Purification Protocol for this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the fermentation broth.

Step 1: Broth Harvesting and Initial Capture by Cation Exchange Chromatography
  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Acidification and Clarification: Adjust the pH of the supernatant to 2.0 with sulfuric acid to precipitate some impurities. Clarify the acidified supernatant by filtration.

  • Cation Exchange Chromatography:

    • Resin: Use a weak cation exchange resin (e.g., Amberlite IRC-50) packed in a column.

    • Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic to neutral pH.

    • Loading: Load the clarified supernatant onto the equilibrated column.

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound aminoglycosides with a gradient of increasing concentration of a basic solution, such as ammonium hydroxide (e.g., 0.1 N to 1.0 N).

    • Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

Step 2: High-Resolution Purification by Silica Gel Chromatography
  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

  • Silica Gel Chromatography:

    • Stationary Phase: Use a silica gel 60 column.

    • Mobile Phase: A solvent system of chloroform-methanol-ammonia is commonly used for the separation of aminoglycosides. The exact ratio may need to be optimized for the best separation of this compound from other factors in the complex. A typical starting point could be a gradient from a lower to a higher polarity (e.g., increasing the methanol and ammonia concentration).

    • Loading: Dissolve the concentrated sample in a small volume of the mobile phase and load it onto the column.

    • Elution and Fractionation: Elute the column with the mobile phase and collect fractions.

    • Analysis: Analyze the fractions for the presence and purity of this compound.

Quantitative Data Summary
ParameterRepresentative ValueNotes
Fermentation Titer 100 - 500 mg/LThis is a typical range for aminoglycoside production and can vary significantly based on the strain and fermentation conditions.
Cation Exchange Recovery 80 - 90%Recovery of the total aminoglycoside complex.
Silica Gel Chromatography Yield 40 - 60%Yield of purified this compound from the cation exchange eluate.
Final Purity >95%Purity as determined by HPLC.

Note: The quantitative data presented are representative values for aminoglycoside antibiotics and should be used as a general guideline. Actual yields and purities will depend on the specific experimental conditions.

Visualizations

Fermentation_Purification_Workflow cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation (Streptomyces hofunensis) Fermentation Production Fermentation (5-7 days, 28-30°C) Inoculum->Fermentation Harvest Broth Harvesting & Clarification Fermentation->Harvest Cation_Exchange Cation Exchange Chromatography Harvest->Cation_Exchange Silica_Gel Silica Gel Chromatography Cation_Exchange->Silica_Gel Final_Product Purified this compound Silica_Gel->Final_Product

Caption: Overall workflow for the fermentation and purification of this compound.

Purification_Process cluster_cation_exchange Cation Exchange Chromatography cluster_silica_gel Silica Gel Chromatography Start Clarified Fermentation Supernatant Load_CEX Load onto Cation Exchange Resin Start->Load_CEX Wash_CEX Wash with Water Load_CEX->Wash_CEX Elute_CEX Elute with NH4OH Gradient Wash_CEX->Elute_CEX Fractions_CEX Collect Aminoglycoside Fractions Elute_CEX->Fractions_CEX Concentrate Pool and Concentrate Fractions_CEX->Concentrate Load_Silica Load onto Silica Gel Column Concentrate->Load_Silica Elute_Silica Elute with Chloroform-Methanol-Ammonia Gradient Load_Silica->Elute_Silica Fractions_Silica Collect Seldomycin Factor 2 Fractions Elute_Silica->Fractions_Silica Final Pure this compound Fractions_Silica->Final

Caption: Detailed logical flow of the this compound purification process.

Application Notes and Protocols for the Extraction of Seldomycin Factor 2 from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic produced by the bacterium Streptomyces hofunensis. Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis. The effective extraction and purification of individual factors, such as this compound, from the fermentation broth are critical for research, development, and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize quantitative data related to the production and purification of this compound. It is important to note that specific yields can vary significantly based on the fermentation conditions and the scale of the operation. The data presented here are representative values based on available literature for aminoglycoside production.

Table 1: Optimized Fermentation Parameters for Aminoglycoside Production by Streptomyces Species

ParameterOptimized ValueReference
Carbon SourceGlucose (1-3%)[1]
Nitrogen SourceSoybean Meal (2.5%)[1]
Temperature28-30°C[2]
pH7.0-7.5[2]
Incubation Time7-10 days[2]
Agitation150-200 rpm[1]

Table 2: Representative Yields at Different Stages of this compound Purification

| Purification Step | Purity (%) | Recovery Rate (%) | Reference | | :--- | :--- | :--- | | Crude Extract (Post-Fermentation Broth) | <10 | 100 | General Estimate | | Post-Cation Exchange Chromatography | 60-75 | 85-95 | General Estimate | | Post-Silica Gel Chromatography | >95 | 70-85 | General Estimate |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from a Streptomyces hofunensis culture.

Protocol 1: Fermentation of Streptomyces hofunensis

This protocol outlines the cultivation of Streptomyces hofunensis for the production of the Seldomycin complex.

Materials:

  • Streptomyces hofunensis strain (e.g., ATCC 21973)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (see composition below)

  • Shaker incubator

  • Sterile flasks

Production Medium Composition (per liter):

  • Glucose: 20 g

  • Soybean meal: 25 g

  • NaCl: 2 g

  • K₂HPO₄: 0.25 g

  • CaCO₃: 2 g

  • Adjust pH to 7.2 before sterilization

Procedure:

  • Prepare a seed culture by inoculating a flask containing seed culture medium with S. hofunensis from a stock culture.

  • Incubate the seed culture at 28°C with shaking at 150 rpm for 48-72 hours.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28°C with shaking at 150 rpm for 7-10 days. Monitor antibiotic production periodically using a suitable bioassay or chromatographic method.

Protocol 2: Extraction and Initial Purification by Cation-Exchange Chromatography

This protocol describes the initial capture and concentration of the Seldomycin complex from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Cation-exchange resin (e.g., Amberlite IRC-50, Na⁺ form)

  • Ammonium hydroxide (NH₄OH) solution (1 N)

  • Chromatography column

  • Filtration apparatus

Procedure:

  • At the end of the fermentation, adjust the pH of the whole broth to 2.0 with sulfuric acid to lyse the cells and release the intracellular product.

  • Filter the acidified broth to remove the mycelia and other solid debris.

  • Adjust the pH of the filtrate to 7.0 with sodium hydroxide.

  • Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.

  • Load the neutralized filtrate onto the column. The positively charged aminoglycosides will bind to the negatively charged resin.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the Seldomycin complex from the resin using 1 N ammonium hydroxide solution.

  • Collect the active fractions, which can be identified by a bioassay.

  • Concentrate the pooled active fractions under reduced pressure.

Protocol 3: Purification of this compound by Silica Gel Chromatography

This protocol details the separation of this compound from other components of the Seldomycin complex.

Materials:

  • Concentrated eluate from Protocol 2

  • Silica gel (for column chromatography)

  • Chromatography column

  • Solvent system (e.g., a gradient of chloroform-methanol-ammonia)

  • Fractions collector

  • Thin-layer chromatography (TLC) plates and developing chamber for analysis

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.

  • Dissolve the concentrated eluate from the ion-exchange step in a minimal amount of the initial mobile phase.

  • Load the sample onto the silica gel column.

  • Elute the column with a suitable solvent system. A common approach for aminoglycosides is to use a gradient of increasing polarity, for example, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and ammonia. A typical gradient could be Chloroform:Methanol:Ammonia from 2:1:1 to 1:1:1.

  • Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway involved in the regulation of antibiotic production in Streptomyces.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of S. hofunensis B Incubation and Production A->B C Acidification and Filtration of Broth B->C Harvest D Neutralization of Filtrate C->D E Cation-Exchange Chromatography D->E Loading F Silica Gel Chromatography E->F G Pure Seldomycin Factor 2 F->G

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway cluster_regulation Representative Aminoglycoside Biosynthesis Regulation Signal Environmental/Physiological Signals (e.g., nutrient limitation) A_factor A-factor Synthesis (γ-butyrolactone) Signal->A_factor Receptor A-factor Receptor Protein (ArpA) A_factor->Receptor binds and derepresses Pleiotropic_Regulator Pleiotropic Regulator (AdpA) Receptor->Pleiotropic_Regulator activates transcription Pathway_Specific_Regulator Pathway-Specific Activator (e.g., StrR family) Pleiotropic_Regulator->Pathway_Specific_Regulator activates transcription Biosynthesis_Genes Seldomycin Biosynthesis Gene Cluster Pathway_Specific_Regulator->Biosynthesis_Genes activates transcription Seldomycin Seldomycin Production Biosynthesis_Genes->Seldomycin

Caption: A generalized signaling pathway for aminoglycoside biosynthesis in Streptomyces. This model, based on the well-studied A-factor system, is presented as a representative pathway that may be analogous to the regulation of Seldomycin production. Specific regulators for Seldomycin biosynthesis have not yet been fully elucidated.[3][4][5]

References

Application Notes and Protocols for the Quantification of Seldomycin Factor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin is a complex of aminoglycoside antibiotics produced by Streptomyces hofuensis. Seldomycin factor 2, a component of this complex, is of interest for its potential antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification monitoring, and formulation development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. Given the limited availability of specific analytical methods and a commercial reference standard for this compound, this guide presents adaptable methods based on established analytical techniques for closely related aminoglycoside antibiotics. The protocols provided are for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for the preparation of an in-house reference standard is outlined.

Analytical Methods Overview

Due to its chemical structure, an aminoglycoside lacking a strong chromophore, direct UV detection of this compound is challenging. Therefore, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This method involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the direct detection of this compound without derivatization, based on its mass-to-charge ratio.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of aminoglycosides using the described methods. These can be used as a starting point for the method development and validation for this compound.

Table 1: HPLC with Pre-column Derivatization - Method Parameters for Kanamycin (Adaptable for this compound)

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Derivatization Reagent 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) or Phenylisocyanate (PIC)
Detection Wavelength 245 nm (for CNBF derivative) or 240 nm (for PIC derivative)
Injection Volume 20 µL
Linearity Range 0.5 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: LC-MS/MS - Method Parameters for Tobramycin (Adaptable for this compound)

ParameterValue
Chromatographic Column HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) or C18 reverse-phase with ion-pairing agent
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Heptafluorobutyric acid (HFBA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 10 mM HFBA
Elution Mode Gradient
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (example for Tobramycin) m/z 468.3 → 163.1[1][2]
Linearity Range 10 - 5000 ng/mL[3]
Limit of Quantification (LOQ) ~10 ng/mL[3]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization (Adaptable from Kanamycin Method)

This protocol describes a method using 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) as the derivatizing agent.

1. Materials and Reagents:

  • This compound in-house reference standard or sample

  • Kanamycin sulfate (as a control/surrogate standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (2 M)

  • Solid Phase Extraction (SPE) cartridges (C18)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the in-house this compound standard in water to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation (from Fermentation Broth):

    • Centrifuge the fermentation broth to remove cells.

    • Acidify the supernatant with an equal volume of 0.2 M HCl.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute this compound with a suitable solvent mixture (e.g., methanol:water with 0.1% TFA).

    • Evaporate the eluate to dryness and reconstitute in water.

3. Derivatization Procedure: [4]

  • To 100 µL of standard or sample solution, add 100 µL of sodium borate buffer (0.1 M, pH 9.0).

  • Add 200 µL of CNBF solution (10 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 100 µL of 2 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Conditions:

  • Use the parameters outlined in Table 1 . A gradient elution is recommended to ensure good separation of the derivatized analyte from reagent peaks and other components. An example gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Inject the derivatized standards and samples and record the chromatograms.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS (Adaptable from Tobramycin Method)

This protocol provides a direct and highly sensitive method for quantification.

1. Materials and Reagents:

  • This compound in-house reference standard or sample

  • Tobramycin or another suitable aminoglycoside as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Heptafluorobutyric acid (HFBA)

  • Trichloroacetic acid (TCA) for protein precipitation (if analyzing biological matrices)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the in-house this compound standard in water.

  • Working Standard Solutions: Dilute the stock solution with water:acetonitrile (1:1, v/v) to prepare calibration standards.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in water.

  • Sample Preparation (from Fermentation Broth):

    • Perform a simple "dilute-and-shoot" approach by diluting the clarified fermentation broth with the initial mobile phase.

    • Alternatively, for cleaner samples, use the SPE procedure described in Protocol 1.

    • For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of sample. Vortex and centrifuge to pellet the protein. Analyze the supernatant.[2]

3. LC-MS/MS Conditions:

  • Use the parameters outlined in Table 2 .

  • The MRM transition for this compound will need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion (likely [M+H]+) and the most abundant and stable product ions.

  • A gradient elution using a HILIC column is often preferred for good retention of polar aminoglycosides.

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Protocol 3: Preparation of an In-house Reference Standard for this compound

Due to the lack of commercially available standards, preparing a well-characterized in-house reference standard is essential. This protocol is based on the reported isolation of the Seldomycin complex.[5]

1. Materials and Reagents:

  • Fermentation broth of Streptomyces hofuensis

  • Sulfuric acid (6 N)

  • Sodium hydroxide (6 N)

  • Amberlite IRC-50 cation exchange resin (or equivalent)

  • Ammonium hydroxide (1 N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ammonia)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin spray reagent

2. Isolation and Purification Procedure: [5]

  • Broth Preparation: Adjust the pH of the whole fermentation broth to 2.0 with 6 N H₂SO₄ and filter to remove mycelia. Neutralize the filtrate to pH 6.8 with 6 N NaOH.[5]

  • Cation Exchange Chromatography:

    • Load the neutralized filtrate onto a column packed with Amberlite IRC-50 resin (NH₄⁺ form).[5]

    • Wash the column with deionized water.

    • Elute the Seldomycin complex with 1 N NH₄OH.[5]

    • Collect the active fractions, which can be identified by a bioassay or by TLC analysis.

  • Silica Gel Column Chromatography:

    • Concentrate the active fractions from the ion exchange step.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol-ammonia) to separate the different Seldomycin factors.[5]

    • Monitor the fractions by TLC, visualizing the spots with ninhydrin spray. This compound will have a specific retention factor (Rf) value that allows for its identification and collection.

  • Characterization and Purity Assessment:

    • The purified this compound should be thoroughly characterized to confirm its identity and purity.

    • Identity: Use techniques like High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

    • Purity: Assess the purity using the developed HPLC or LC-MS/MS method. The purity should be high (ideally >95%) for use as a reference standard.

    • Quantification: The concentration of the purified standard solution can be determined by techniques like Quantitative NMR (qNMR) or by assuming 100% purity after drying to a constant weight if the material is non-hygroscopic.

5. Storage:

  • Store the purified this compound as a solid or in a stock solution at -20°C or below to ensure stability.

Visualization of Workflows

HPLC with Pre-column Derivatization Workflow

HPLC_Workflow cluster_prep Sample/Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fermentation Broth/Sample SPE Solid Phase Extraction Sample->SPE Standard In-house Standard Dilution Serial Dilution Standard->Dilution Deriv Add Derivatization Reagent (e.g., CNBF) Incubate at 70°C SPE->Deriv Dilution->Deriv HPLC HPLC System (C18 Column, Gradient Elution) Deriv->HPLC Detector UV-Vis Detector HPLC->Detector Calib Calibration Curve Construction Detector->Calib Quant Quantification Calib->Quant

Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lcms Sample/Standard Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_lcms Fermentation Broth/Sample Prep Dilution or SPE/ Protein Precipitation Sample_lcms->Prep Standard_lcms In-house Standard Standard_lcms->Prep IS Internal Standard IS->Prep LC LC System (HILIC Column) Prep->LC MS Tandem Mass Spectrometer (ESI+, MRM) LC->MS Calib_lcms Calibration Curve (Peak Area Ratio) MS->Calib_lcms Quant_lcms Quantification Calib_lcms->Quant_lcms

Caption: Workflow for this compound quantification by LC-MS/MS.

In-house Standard Preparation Workflow

Standard_Prep_Workflow Broth S. hofuensis Fermentation Broth Acidify Acidification & Filtration Broth->Acidify IonEx Cation Exchange Chromatography Acidify->IonEx SilicaGel Silica Gel Chromatography IonEx->SilicaGel TLC TLC Monitoring SilicaGel->TLC Purified Purified this compound SilicaGel->Purified Characterize Characterization (HRMS, NMR) & Purity Assessment (HPLC) Purified->Characterize Standard_final In-house Reference Standard Characterize->Standard_final

Caption: Workflow for the preparation of an in-house this compound reference standard.

References

Application Notes & Protocols: High-Performance Liquid Chromatography for Seldomycin Factor 2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is an aminoglycoside antibiotic, a class of potent bactericidal agents used to treat severe infections caused by Gram-negative bacteria.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of aminoglycosides.[2][3] This document provides a detailed application note and protocol for the determination of this compound using HPLC, based on established methods for aminoglycoside analysis.

Due to the polar nature and lack of a strong UV chromophore in aminoglycosides, their analysis by conventional reversed-phase HPLC with UV detection can be challenging.[3] Therefore, this protocol will focus on derivatization techniques to enhance detection sensitivity.

Chemical Properties of this compound

PropertyValue
CAS Number54333-78-7[4]
Molecular FormulaC12H26N4O5[4]
Molecular Weight306.36 g/mol [4]

Principle of the Method

This protocol describes a reversed-phase HPLC method with pre-column derivatization for the quantification of this compound. The primary amino groups of the this compound molecule react with a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), to form a fluorescent derivative. This derivatization step significantly enhances the sensitivity of detection by fluorescence. The derivatized analyte is then separated on a C18 reversed-phase column and quantified using a fluorescence detector.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • o-Phthalaldehyde (OPA)

  • 9-Fluorenylmethyl chloroformate (FMOC)

  • 2-Mercaptoethanol

  • Boric acid

  • Potassium hydroxide

  • Hydrochloric acid

  • Syringe filters (0.22 µm)

Equipment
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10.4 with a potassium hydroxide solution.

  • OPA Derivatizing Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 1.15 mL of 2-mercaptoethanol and bring the final volume to 50 mL with 0.4 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: HPLC grade water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation
  • Serum/Plasma Samples:

    • To 1 mL of serum or plasma, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of HPLC grade water.

  • Pharmaceutical Formulations:

    • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

    • Dissolve in 10 mL of HPLC grade water.

    • Filter the solution through a 0.22 µm syringe filter before derivatization.

Pre-column Derivatization
  • To 100 µL of the prepared sample or standard solution, add 100 µL of the OPA derivatizing reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the derivatized solution into the HPLC system.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

Data Presentation

The following table summarizes typical performance characteristics of the HPLC method for this compound analysis. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time 8 - 12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Workflow and Diagrams

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (Serum, Formulation) SamplePrep Extraction / Dilution Sample->SamplePrep Standard Standard Weighing & Dilution StandardPrep Serial Dilutions Standard->StandardPrep Derivatization Add OPA Reagent & Vortex SamplePrep->Derivatization StandardPrep->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification G Analyte This compound (Polar, No Chromophore) Derivatization Pre-column Derivatization (e.g., OPA) Analyte->Derivatization Increases Detectability StationaryPhase Reversed-Phase C18 (Non-polar) Derivatization->StationaryPhase Enables Retention Detection Fluorescence Detection (High Sensitivity) StationaryPhase->Detection Allows Separation Quantification Accurate Quantification Detection->Quantification Provides Signal for

References

Application Note: Quantitative Analysis of Seldomycin Factor 2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Seldomycin factor 2, an aminoglycoside antibiotic, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the polar nature of this compound, which often leads to poor ionization efficiency and ion suppression, this protocol employs a hydrophilic interaction liquid chromatography (HILIC) method. The described sample preparation and LC-MS/MS parameters provide a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of therapeutic compounds. However, the inherent polarity and low volatility of aminoglycosides like this compound pose analytical challenges. This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis, designed to overcome these challenges and deliver reliable quantitative results.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC12H26N4O5[1]
Molecular Weight306.36 g/mol [1]
CAS Number54333-78-7[1][2]

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Ribostamycin at 1 µg/mL)

  • 10% Trichloroacetic acid (TCA) in water

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode weak cation exchange SPE cartridges

  • 0.1% Formic acid in water

  • 5% Ammonium hydroxide in methanol

Procedure:

  • To 200 µL of plasma sample, add 20 µL of the internal standard solution.

  • Add 200 µL of 10% TCA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Conditions:

Parameter Value
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 307.2 163.1 15

| Ribostamycin (IS) | 455.3 | 293.2 | 20 |

Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for the analysis of this compound.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.01298.5
50.058101.2
100.115102.1
500.59299.8
1001.18098.7
5005.950100.5
100011.92099.3

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ16.57.898.2
Low35.26.5101.5
Medium804.15.399.1
High8003.54.8100.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (TCA) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction centrifuge->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc HILIC Separation reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms quant Quantification msms->quant report Reporting quant->report

References

Application Notes and Protocols: Seldomycin Factor 2 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis.[1] Aminoglycosides are potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment, guiding therapeutic dosage, and monitoring the emergence of resistant strains.

These application notes provide a comprehensive protocol for determining the MIC of this compound against a panel of clinically relevant bacteria using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes the expected format for presenting MIC data for this compound. Researchers should populate this table with their experimentally determined values.

MicroorganismATCC Strain No.This compound MIC (µg/mL)
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213
Enterococcus faecalis29212
Klebsiella pneumoniae13883
Acinetobacter baumannii19606
Proteus mirabilis12453

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.

Materials and Reagents
  • This compound (CAS 54333-78-7)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • Sterile 0.85% saline

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Test bacterial strains

Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range to be tested.

  • Ensure the stock solution is completely dissolved by vortexing.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.

3. Preparation of Microtiter Plates (Serial Dilution):

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

  • The last column should contain only CAMHB and will serve as the growth control (no antibiotic). A separate well with uninoculated CAMHB should be included as a sterility control.

4. Inoculation of Microtiter Plates:

  • Using a multichannel pipette, add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This will result in a final volume of 110 µL per well and the desired final bacterial concentration.

5. Incubation:

  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpreting the Results:

  • Following incubation, visually inspect the plates from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Record the MIC value in µg/mL.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Seldomycin Factor 2 Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read MIC (Lowest Concentration with No Growth) incubation->read_results

Caption: Experimental workflow for the broth microdilution MIC assay.

Aminoglycoside_Signaling_Pathway Seldomycin This compound (Aminoglycoside) Outer_Membrane Bacterial Outer Membrane (Gram-negative) Seldomycin->Outer_Membrane Passive Diffusion (Porins) Periplasmic_Space Periplasmic Space Inner_Membrane Cytoplasmic Membrane Periplasmic_Space->Inner_Membrane Active Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Mistranslation Mistranslated Proteins Ribosome->Mistranslation Induction Cell_Death Bacterial Cell Death Mistranslation->Cell_Death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Seldomycin Factor 2 using Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The broth microdilution assay is a cornerstone technique in antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity against a specific microorganism.[1] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The MIC value is a critical parameter in the discovery and development of new antimicrobial agents, such as Seldomycin factor 2. It helps in establishing the potency of the drug, understanding its spectrum of activity, and providing a basis for further preclinical and clinical evaluation.[4] This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[5] This is typically performed in a 96-well microtiter plate format, which allows for the efficient testing of multiple concentrations and replicates.[4][6] Following incubation, the wells are visually inspected for bacterial growth, often indicated by turbidity.[1][7] The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][4]

Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[1]

  • Bacterial strain(s) of interest (e.g., quality control strains like Staphylococcus aureus ATCC 29213)[8]

  • Sterile 96-well microtiter plates (U- or V-bottom)[6]

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)[5]

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[7]

  • Growth control (broth + inoculum)[1]

  • Sterility control (broth only)[1]

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent does not affect bacterial growth at the concentrations used.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex the suspension to ensure it is homogeneous.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[2] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum in the appropriate broth medium (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4] A common dilution is 1:150 followed by a 1:2 dilution in the plate.[4]

Preparation of Microtiter Plates
  • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration in the broth medium.

  • Add 100 µL of this working solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) will be 100 µL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, visually inspect the plate for bacterial growth (turbidity). A reading box or a plate reader can aid in visualization.

  • The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2]

Data Presentation

The results of the broth microdilution assay should be recorded systematically. A tabular format is recommended for clarity and ease of comparison.

Table 1: MIC Determination for this compound against a Test Organism

WellThis compound Concentration (µg/mL)Growth (+/-)
1128-
264-
332-
416-
58+
64+
72+
81+
90.5+
100.25+
11Growth Control+
12Sterility Control-
MIC 16

Table 2: Quality Control (QC) Results

QC StrainAntimicrobial AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)Result (In/Out of Range)
S. aureus ATCC 29213This compound(To be determined)(Observed Value)
E. coli ATCC 25922Gentamicin0.25 - 10.5In Range

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Results prep_drug Prepare Seldomycin Stock Solution add_drug Add Drug to Well 1 prep_drug->add_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells 1-11 with Bacteria prep_inoculum->inoculate add_broth Add Broth to Wells 2-12 serial_dilute Perform Serial Dilutions (Wells 1-10) add_broth->serial_dilute add_drug->serial_dilute serial_dilute->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow of the broth microdilution assay.

Mechanism of Action (Hypothetical)

While the specific signaling pathway for this compound is not yet elucidated, aminoglycosides, a class to which Seldomycin may belong, are known to inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional proteins. This ultimately results in bacterial cell death.

Aminoglycoside_MoA cluster_cell Bacterial Cell seldomycin Seldomycin (Aminoglycoside) ribosome_30s 30S Ribosomal Subunit seldomycin->ribosome_30s binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis interferes with mrna mRNA mrna->protein_synthesis template for nonfunctional_protein Nonfunctional Protein protein_synthesis->nonfunctional_protein produces cell_death Cell Death nonfunctional_protein->cell_death leads to

References

Seldomycin Factor 2: Application Notes and Protocols for Evaluating Efficacy Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes and protocols are therefore provided as a generalized framework for the evaluation of a novel aminoglycoside antibiotic, the class to which seldomycins belong. These protocols are based on established methodologies for antimicrobial susceptibility testing and mechanism of action studies. Researchers would need to adapt these generalized protocols for the specific characteristics of Seldomycin factor 2 once they are elucidated.

Introduction to this compound

Seldomycins are a group of aminoglycoside antibiotics. Aminoglycosides are a class of bactericidal antibiotics that inhibit protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. Due to their potent bactericidal activity, they are often used to treat serious infections caused by Gram-negative bacteria. The emergence of multidrug-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents. This document outlines protocols to assess the potential of a novel compound, hypothetically "this compound," as a treatment for infections caused by MDR bacteria.

Data Presentation: Hypothetical Efficacy of this compound

The following tables are templates that researchers can use to structure their experimental data when evaluating this compound. The values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against a Panel of Multidrug-Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Comparator Agent 1 (e.g., Gentamicin) MIC (µg/mL)Comparator Agent 2 (e.g., Amikacin) MIC (µg/mL)
Escherichia coli ATCC BAA-2471ESBL, Carbapenem-R2>6416
Klebsiella pneumoniae ATCC BAA-1705KPC-producing, Carbapenem-R4>6432
Pseudomonas aeruginosa PAO1Wild-type124
Pseudomonas aeruginosa Clinical Isolate 1MDR, Carbapenem-R8>12864
Acinetobacter baumannii ATCC 19606Wild-type0.512
Acinetobacter baumannii Clinical Isolate 2XDR, Carbapenem-R16>128>128
Staphylococcus aureus MRSA ATCC 43300Methicillin-R148
Enterococcus faecium VRE ATCC 51559Vancomycin-R32>64>64

Table 2: Time-Kill Kinetics of this compound Against Pseudomonas aeruginosa (MDR Clinical Isolate 1)

Time (hours)0.5 x MIC1 x MIC2 x MIC4 x MICGrowth Control
06.06.06.06.06.0
25.54.84.23.56.5
45.24.03.12.37.2
84.83.1<2.0<2.08.5
244.5<2.0<2.0<2.09.1
Values are presented as log10 CFU/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria) for each bacterial strain.

  • Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate B Inoculate wells with bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually determine MIC C->D

Caption: Workflow for MIC determination using broth microdilution.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile saline

  • Agar plates

  • Incubator (37°C)

  • Shaking incubator

Procedure:

  • Prepare flasks with CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the antibiotic.

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

Time_Kill_Assay A Prepare flasks with varying concentrations of this compound B Inoculate flasks with bacterial culture A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at specified time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F

Caption: Workflow for the time-kill kinetic assay.

Mechanism of Action (Hypothesized)

As an aminoglycoside, this compound is presumed to act by inhibiting bacterial protein synthesis. The following diagram illustrates the general mechanism of action for aminoglycosides.

Aminoglycoside_MOA cluster_bacterium Bacterial Cell SF2 This compound OM Outer Membrane (Gram-negative) SF2->OM Uptake IM Inner Membrane OM->IM Ribosome 30S Ribosomal Subunit IM->Ribosome Binding Protein Aberrant Proteins Ribosome->Protein Mistranslation of mRNA Death Cell Death Protein->Death

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The provided protocols offer a foundational approach for the initial in vitro evaluation of a novel aminoglycoside antibiotic like this compound against multidrug-resistant bacteria. Comprehensive characterization would require further studies, including determination of the frequency of resistance, in vivo efficacy in animal models, and toxicological assessments. The lack of specific public data on this compound highlights the ongoing need for research and publication in the field of antibiotic discovery to combat the growing threat of antimicrobial resistance.

Application Notes and Protocols: Seldomycin Factor 2 in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 2 is a member of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. As a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, its primary mechanism of action involves the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in bacterial cell death.

While specific research on this compound is limited, its structural similarity to other well-characterized 4,6-disubstituted aminoglycosides, such as gentamicin and kanamycin, allows for the extrapolation of its potential applications in molecular biology. These applications primarily leverage its potent and specific interaction with the bacterial ribosome.

Disclaimer: Due to the limited availability of specific quantitative data for this compound, the following tables and protocols use illustrative data based on the well-characterized aminoglycoside, Gentamicin, which shares the same subclass and mechanism of action. This information is provided for representative purposes to guide experimental design.

Core Applications in Molecular Biology

The primary application of this compound in a molecular biology context is as a selective agent and a tool to study the mechanisms of protein synthesis.

  • Selective Agent for Molecular Cloning: this compound can be used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid conferring resistance to aminoglycosides. This is a fundamental technique in molecular cloning for the propagation of genetically modified plasmids.

  • Studies of Ribosomal Function and Translation: As a specific inhibitor of bacterial translation, this compound can be employed in in vitro and in vivo studies to investigate the intricacies of ribosomal function, including translocation, decoding fidelity, and ribosome recycling.

  • Ribosome Footprinting: This technique can be utilized in ribosome footprinting experiments to arrest translating ribosomes on messenger RNA (mRNA) transcripts. Subsequent sequencing of the ribosome-protected mRNA fragments provides a snapshot of the "translatome," revealing which mRNAs are being actively translated under specific conditions.

  • Antimicrobial Susceptibility Testing and Drug Discovery: this compound can serve as a reference compound in antimicrobial susceptibility testing and as a scaffold for the development of novel aminoglycoside derivatives with improved efficacy or a broader spectrum of activity.

Quantitative Data

The following tables summarize key quantitative parameters that are essential for the effective use of an aminoglycoside antibiotic like this compound in molecular biology research. The data presented is illustrative and based on Gentamicin.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of a Representative 4,6-Disubstituted Aminoglycoside (Gentamicin)

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.5 - 4
Pseudomonas aeruginosaATCC 278531 - 8
Staphylococcus aureusATCC 292130.25 - 2
Klebsiella pneumoniaeATCC 138830.5 - 4

Table 2: Illustrative In Vitro Translation Inhibition and Ribosome Binding Affinity of a Representative 4,6-Disubstituted Aminoglycoside (Gentamicin)

ParameterValueMethod
IC50 (In Vitro Translation) 0.1 - 1 µMCell-free E. coli translation system
Kd (Binding to 16S rRNA A-site) 10 - 100 nMSurface Plasmon Resonance (SPR)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.[1]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted 1:150 in CAMHB to yield ~1 x 106 CFU/mL.

  • Sterile multichannel pipette and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 64 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final inoculum concentration will be approximately 5 x 105 CFU/mL. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.[2]

Materials:

  • E. coli S30 cell-free extract system

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound at various concentrations

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.

    • In separate microcentrifuge tubes, add the desired concentrations of this compound. Include a no-antibiotic control.

    • Add the reporter plasmid DNA to each tube.

    • Initiate the reaction by adding the master mix to each tube.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

    • If using a GFP reporter, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of translation is inhibited).

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site (16S rRNA) 50S_Subunit 50S Subunit P_Site P-Site Non_functional_protein Non-functional Protein A_Site->Non_functional_protein Causes Misreading E_Site E-Site Seldomycin_factor_2 This compound Seldomycin_factor_2->A_Site Binds to A-site mRNA mRNA mRNA->30S_Subunit Translation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Codon Recognition Cell_Death Bacterial Cell Death Non_functional_protein->Cell_Death Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow: MIC Determination

G start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Seldomycin Factor 2 Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation yield of Seldomycin factor 2 from Streptomyces hofunensis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

The yield of this compound, a secondary metabolite, is highly sensitive to a variety of factors. The most critical parameters to control are the composition of the fermentation medium (carbon, nitrogen, and phosphate sources), the physical environment (pH, temperature, and dissolved oxygen), and the quality of the inoculum.

Q2: My Streptomyces hofunensis culture is growing well (high biomass), but the this compound yield is low. What could be the issue?

High biomass does not always correlate with high antibiotic production. This phenomenon, often referred to as the "growth-product decoupling," can occur due to several reasons:

  • Nutrient Limitation: The depletion of a specific precursor or nutrient essential for secondary metabolism, even in the presence of overall nutrient abundance for growth, can limit antibiotic synthesis.

  • Catabolite Repression: The presence of rapidly metabolizable sugars like glucose can repress the genes responsible for this compound biosynthesis.[1]

  • Suboptimal pH Shift: While the culture may grow across a range of pH values, the optimal pH for antibiotic production might be narrower. A pH shift during fermentation could favor biomass accumulation over secondary metabolite production.

  • Phosphate Inhibition: High concentrations of phosphate can suppress the production of many secondary metabolites in Streptomyces.[1]

Q3: How can I determine the optimal concentration of a specific medium component?

A systematic approach using the one-factor-at-a-time (OFAT) method is a straightforward way to optimize individual medium components. This involves varying the concentration of one component while keeping all others constant and observing the effect on this compound yield. For a more comprehensive optimization that considers interactions between components, statistical methods like Response Surface Methodology (RSM) are recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Steps
Low or No Yield 1. Strain Viability: The producing strain, Streptomyces hofunensis, may have lost its productivity due to repeated subculturing. 2. Inoculum Quality: The inoculum might be too old, too young, or have a low cell density. 3. Medium Composition: Incorrect concentrations of carbon, nitrogen, or essential minerals.1. Always use a fresh culture from a frozen stock for inoculum preparation. 2. Standardize the inoculum age (typically 2-3 days for Streptomyces) and size (e.g., 5-10% v/v). 3. Verify the concentrations of all medium components and use high-quality reagents.
Foaming in the Fermenter 1. High Protein Content: Some nitrogen sources, like soybean meal, can cause foaming. 2. High Agitation/Aeration: Excessive mechanical agitation or high airflow can exacerbate foaming.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize the agitation and aeration rates to minimize shear stress while maintaining adequate dissolved oxygen.
Inconsistent Yields Between Batches 1. Variability in Raw Materials: Inconsistent quality of complex media components (e.g., soybean meal, yeast extract). 2. Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum. 3. Lack of Process Control: Fluctuations in pH, temperature, or dissolved oxygen during fermentation.1. Source high-quality, consistent raw materials. Consider using a single large batch of media components for a series of experiments. 2. Implement a standardized protocol for inoculum preparation. 3. Ensure tight control and monitoring of all critical fermentation parameters.
Mycelial Pelleting 1. High Agitation: Excessive shear forces can lead to the formation of dense mycelial pellets, which can have mass transfer limitations. 2. Medium Composition: Certain medium components can promote pellet formation.1. Reduce the agitation speed, especially in the early stages of growth. 2. Experiment with different nitrogen sources or the addition of small amounts of polymers (e.g., carboxymethyl cellulose) to promote dispersed growth.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key quantitative data for optimizing this compound fermentation. These values are based on typical conditions for Streptomyces and aminoglycoside production and should be used as a starting point for optimization experiments.

Table 1: Nutritional Components for this compound Fermentation

Component Typical Range Notes
Carbon Source 20 - 50 g/LSlowly metabolized carbon sources like starch or glycerol are often preferred over glucose to avoid rapid acidification and catabolite repression.
Nitrogen Source 10 - 30 g/LA combination of complex nitrogen sources (e.g., soybean meal, yeast extract) and inorganic sources (e.g., ammonium sulfate) can be beneficial.
Phosphate (K₂HPO₄) 0.5 - 2.0 g/LPhosphate levels should be carefully controlled as high concentrations can inhibit antibiotic production.[1]
Trace Minerals (MgSO₄, FeSO₄, ZnSO₄) 0.1 - 1.0 g/LEssential for enzymatic activities in the biosynthetic pathway.

Table 2: Physical Parameters for this compound Fermentation

Parameter Optimal Range Notes
pH 6.5 - 7.5The optimal pH for Streptomyces growth is typically neutral to slightly alkaline.[2][3][4] It's crucial to monitor and control the pH throughout the fermentation.
Temperature 28 - 32°CMost Streptomyces species are mesophilic. The optimal temperature for antibiotic production may be slightly different from the optimal temperature for growth.[2][5][6][7]
Dissolved Oxygen (DO) > 30% saturationMaintaining a sufficient level of dissolved oxygen is critical for aerobic organisms like Streptomyces. Low DO can be a limiting factor for both growth and antibiotic synthesis.[8][9][10]
Agitation 150 - 250 rpmAgitation should be sufficient to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Inoculum Size 5 - 10% (v/v)A standardized inoculum size ensures consistent starting conditions for the fermentation.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Carbon Source

  • Prepare a basal fermentation medium: This medium should contain all the necessary components for Streptomyces hofunensis growth and this compound production, except for the carbon source being tested.

  • Aliquot the basal medium: Distribute the basal medium into a series of fermentation flasks.

  • Add varying concentrations of the carbon source: To each flask, add the carbon source (e.g., soluble starch) to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 50 g/L).

  • Inoculate: Inoculate each flask with a standardized inoculum of S. hofunensis.

  • Incubate: Incubate the flasks under optimal physical conditions (e.g., 28°C, 200 rpm) for a predetermined fermentation period (e.g., 7 days).

  • Sample and Analyze: At the end of the fermentation, harvest the broth from each flask.

  • Quantify this compound: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector, to determine the concentration of this compound in each sample.

  • Determine the optimum concentration: Plot the this compound yield against the carbon source concentration to identify the optimal level.

Protocol 2: Quantification of this compound using HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelia.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solids.

    • Dilute the filtered supernatant with an appropriate mobile phase if necessary.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance, or an Evaporative Light Scattering Detector (ELSD).

    • Standard Curve: Prepare a standard curve using a known concentration of purified this compound to quantify the amount in the samples.

  • Analysis: Inject the prepared samples and standards into the HPLC system and analyze the resulting chromatograms to determine the concentration of this compound.

Visualizations

Diagram 1: General Workflow for Optimizing this compound Fermentation

G cluster_0 Strain and Inoculum Preparation cluster_1 Fermentation Optimization cluster_2 Downstream Processing and Analysis Strain Revival Strain Revival Seed Culture Seed Culture Strain Revival->Seed Culture Inoculum Inoculum Seed Culture->Inoculum Fermentation Fermentation Inoculum->Fermentation Medium Optimization Medium Optimization Medium Optimization->Fermentation Physical Parameter Optimization Physical Parameter Optimization Physical Parameter Optimization->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Quantification (HPLC) Quantification (HPLC) Purification->Quantification (HPLC) Data Analysis Data Analysis Quantification (HPLC)->Data Analysis Optimized Protocol Optimized Protocol Data Analysis->Optimized Protocol G cluster_0 Potential Causes cluster_1 Troubleshooting Steps Low Yield Low Yield Strain Issues Strain Issues Low Yield->Strain Issues Medium Problems Medium Problems Low Yield->Medium Problems Physical Parameter Issues Physical Parameter Issues Low Yield->Physical Parameter Issues Check Strain Viability Check Strain Viability Strain Issues->Check Strain Viability Optimize Medium Composition Optimize Medium Composition Medium Problems->Optimize Medium Composition Control Physical Parameters Control Physical Parameters Physical Parameter Issues->Control Physical Parameters G Precursors Precursors Biosynthetic Genes Biosynthetic Genes Precursors->Biosynthetic Genes Substrates This compound This compound Biosynthetic Genes->this compound Synthesis Regulatory Genes Regulatory Genes Regulatory Genes->Biosynthetic Genes Activation Environmental Signals Environmental Signals Environmental Signals->Regulatory Genes Induction Nutrient Limitation Nutrient Limitation Nutrient Limitation->Regulatory Genes Derepression High Phosphate High Phosphate High Phosphate->Regulatory Genes Repression Rapidly Metabolized Carbon Rapidly Metabolized Carbon Rapidly Metabolized Carbon->Regulatory Genes Repression

References

Technical Support Center: Seldomycin Factor 2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of Seldomycin factor 2. Given the limited specific literature for this compound, the protocols and solutions presented here are based on established methods for purifying structurally similar aminoglycoside antibiotic complexes, such as gentamicin and neomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main difficulty lies in separating this compound from other closely related factors produced by the source organism, Saccharopolyspora hirsuta.[1][2] These factors are structurally analogous, possessing similar sizes and charge properties, which makes their resolution via standard chromatographic techniques challenging.[3][4]

Q2: What is the most effective purification strategy for this compound?

Cation-exchange chromatography is the most powerful and widely used method for separating aminoglycoside antibiotics.[3][5][6] Since aminoglycosides are weak bases, they carry a net positive charge in acidic to neutral pH conditions, allowing them to bind to a negatively charged cation-exchange resin.[5] Elution is then typically achieved by applying a gradient of increasing salt concentration or pH to selectively release the bound factors.

Q3: What analytical methods can be used to monitor the separation of Seldomycin factors?

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a highly effective method for the analysis of aminoglycosides.[4] This technique provides excellent resolution and sensitivity for separating and quantifying the different factors in your collected fractions.[4] Other methods include Thin Layer Chromatography (TLC) with ninhydrin staining or Mass Spectrometry.

Troubleshooting Guide

Problem 1: Poor resolution between Seldomycin factors on my cation-exchange column.

If you are observing overlapping peaks or a single broad peak containing multiple factors, consider the following solutions:

  • Optimize the Elution Gradient: A shallow gradient is crucial for separating molecules with similar charge properties. Try decreasing the rate of change of your salt concentration (e.g., switch from a 0-1.0 M gradient over 10 column volumes to one over 20 or 30 column volumes).

  • Adjust the pH: The net charge of Seldomycin factors can be subtly different at various pH values. Experiment with a mobile phase pH in the range of 6.0–7.7 to maximize the charge difference between factors and improve separation.[5]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 2 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.

  • Check Column Health: Ensure your column is packed efficiently and has not developed channels. A poorly packed column will lead to peak broadening and poor separation. Consider repacking or replacing the column if performance degrades.

Problem 2: Low yield of this compound after the final purification step.

Low recovery can be caused by several factors throughout the workflow:

  • Irreversible Binding: The target molecule may be binding too strongly to the resin. Try increasing the final salt concentration of your elution buffer or using a stronger eluting salt.

  • Sample Degradation: Aminoglycosides can be susceptible to degradation at extreme pH values or high temperatures. Ensure your buffers are within a stable pH range and perform purification steps at room temperature or 4°C if necessary. The eluate can be concentrated under reduced pressure at 50-70°C.[5]

  • Inaccurate Fraction Collection: Your target factor might be eluting earlier or later than expected. Analyze smaller, more numerous fractions across a wider range of the gradient to ensure you are not discarding the product.

  • Sample Precipitation in the Column: High concentrations of the antibiotic mixture loaded onto the column can sometimes lead to precipitation. Try diluting the sample before loading.

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography for Seldomycin Factor Separation

This protocol is a generalized starting point and should be optimized for your specific experimental conditions.

  • Resin Selection: Choose a strong or weak cation-exchange resin (e.g., Mono S, S-Sepharose, or similar).

  • Column Preparation: Pack the column according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CV) of starting buffer (e.g., 20 mM Ammonium Acetate, pH 6.5).

  • Sample Preparation: Dissolve the crude Seldomycin complex in the starting buffer. Adjust the pH to 6.0-7.7.[5] Filter the sample through a 0.22 µm filter to remove particulates.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate (e.g., 1-3 resin volumes/hour).[5]

  • Washing: Wash the column with 2-3 CV of starting buffer to remove unbound impurities.

  • Elution: Elute the bound Seldomycin factors using a linear gradient of an elution buffer (e.g., 20 mM Ammonium Acetate with 1.5 M NaCl, pH 6.5). A shallow gradient (e.g., 0-100% elution buffer over 20-30 CV) is recommended.

  • Fraction Collection: Collect small fractions (e.g., 0.5-1.0 mL) throughout the gradient.

  • Analysis: Analyze the fractions using HPAE-IPAD or another suitable method to identify those containing pure this compound.[4]

  • Desalting: Pool the pure fractions and desalt using size-exclusion chromatography or dialysis to obtain the final product.

Quantitative Data

The following table is a representative example of a purification summary for an aminoglycoside antibiotic. The values are hypothetical and serve to illustrate the data that should be recorded at each step to track purification efficiency.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Fermentation Broth 50001,000,0002001001
Resin Adsorption Eluate 800900,0001125905.6
Cation-Exchange Pool 150750,00050007525
Desalting (Final Product) 120600,00050006025

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general purification process and a troubleshooting decision tree.

G General Purification Workflow for this compound cluster_0 Upstream cluster_1 Purification Fermentation S. hirsuta Fermentation Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation->Centrifugation CrudeExtract Crude Extract Containing Seldomycin Complex Centrifugation->CrudeExtract CationExchange Cation-Exchange Chromatography CrudeExtract->CationExchange GradientElution Salt/pH Gradient Elution CationExchange->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection Analysis Purity Analysis (HPAE-IPAD) FractionCollection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Desalting Desalting/Buffer Exchange Pooling->Desalting FinalProduct Purified Seldomycin Factor 2 Desalting->FinalProduct

Caption: Overview of the purification workflow from fermentation to final product.

G Troubleshooting Poor Resolution Start Problem: Poor Resolution of Factors Q1 Is the gradient shallow enough? Start->Q1 Sol1 Action: Decrease gradient slope (e.g., 10 CV to 20 CV) Q1->Sol1 No Q2 Is the flow rate optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Reduce flow rate to increase interaction time Q2->Sol2 No Q3 Have you tried different pH values? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Screen pH range (e.g., 6.0-7.5) to maximize charge differences Q3->Sol3 No Q4 Is the column in good condition? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Action: Repack or replace the column Q4->Sol4 No End Resolution Improved Q4->End Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Seldomycin factor 2 stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) regarding the stability and degradation of Seldomycin factor 2. The information is designed to directly address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of this compound, offering potential causes and solutions.

Problem/ObservationPotential Cause(s)Recommended Solution(s)
Loss of Potency in Solution - Improper pH: this compound, like other aminoglycosides, is most stable within a specific pH range. Deviations can lead to hydrolysis. - Elevated Temperature: Storage at temperatures above the recommended range can accelerate degradation. - Extended Storage: Aqueous solutions have a limited shelf life.- Maintain the pH of the solution between 4.5 and 7.0.[1] - Store stock solutions at 2-8°C for short-term use and consider freezing for long-term storage.[2][3] - Prepare fresh solutions for critical experiments.
Appearance of Unknown Peaks in HPLC - Degradation: Exposure to stress conditions such as acid, base, heat, or light can lead to the formation of degradation products. - Oxidation: Contact with oxidative agents or atmospheric oxygen over time can modify the molecule.- Perform a forced degradation study to identify potential degradation products. - Use amber vials or protect from light to prevent photolytic degradation.[4] - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation in Solution - Low Temperature: Freezing can sometimes cause the antibiotic to precipitate out of solution, especially at high concentrations. - Incorrect Solvent: this compound has specific solubility characteristics.- If frozen, allow the solution to thaw completely at room temperature and vortex to ensure it is fully redissolved before use. - Confirm the appropriate solvent and concentration for your experimental conditions.
Discoloration of Solution - Degradation: The formation of certain degradation products can lead to a yellowish or brownish tint. - Contamination: Microbial or chemical contamination can cause discoloration.- If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch. - Ensure sterile handling techniques and use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For solid (powder) form, this compound should be stored in a cool, dry place, protected from light and moisture. Aqueous stock solutions should be stored at 2-8°C for up to 30 days.[2] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent repeated freeze-thaw cycles that can accelerate degradation.[3]

2. What are the primary degradation pathways for this compound?

Based on related aminoglycosides, the primary degradation pathways are expected to be:

  • Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of glycosidic bonds.[1][4][5]

  • Oxidation: The amino and hydroxyl groups on the sugar rings are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[4]

3. How does pH affect the stability of this compound?

This compound is most stable in a slightly acidic to neutral pH range (approximately 4.5 to 7.0).[1] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly, leading to a loss of potency.[6]

4. Is this compound sensitive to light?

Yes, like many antibiotics, this compound can be susceptible to photolytic degradation.[4] It is recommended to store solutions in amber vials or to otherwise protect them from direct exposure to UV and fluorescent light.[3]

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various stress conditions, based on data from related aminoglycosides.

Table 1: Forced Degradation of this compound in Solution

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C15 - 25%
Base Hydrolysis 0.1 M NaOH24 hours60°C20 - 35%
Oxidation 3% H₂O₂24 hoursRoom Temp10 - 20%
Thermal Degradation Water48 hours80°C10 - 15%
Photodegradation UV Light (254 nm)24 hoursRoom Temp5 - 15%

Table 2: Stability of this compound Aqueous Solution at Different Temperatures

TemperatureStorage DurationExpected Potency Remaining (%)
2-8°C 30 days>95%
25°C (Room Temp) 7 days90 - 95%
37°C 7 days80 - 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Incubate 5 mL of the stock solution at 80°C for 48 hours.

    • Cool the solution and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose 5 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Dilute both samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method, such as HPLC with a UV or charged aerosol detector, to determine the percentage of degradation and to observe the formation of degradation products.[7]

Visualizations

cluster_degradation_pathway Hypothetical Degradation Pathway of this compound Seldomycin This compound Hydrolysis_Products Hydrolysis Products (Cleavage of Glycosidic Bonds) Seldomycin->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products (Modification of Amino/Hydroxyl Groups) Seldomycin->Oxidation_Products Oxidation (e.g., H₂O₂)

Hypothetical Degradation Pathway.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Seldomycin Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Stop Reaction stress->neutralize analyze Analyze by HPLC-UV/CAD neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Forced Degradation Workflow.

cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC Chromatogram check_blank Analyze Blank (Solvent) start->check_blank is_in_blank Peak Present in Blank? check_blank->is_in_blank check_control Analyze Control Sample (Freshly Prepared) is_in_control Peak Present in Control? check_control->is_in_control is_in_blank->check_control No solvent_impurity Impurity in Solvent/Mobile Phase is_in_blank->solvent_impurity Yes degradation_product Potential Degradation Product is_in_control->degradation_product Yes review_storage Review Storage Conditions (Temp, Light, pH) degradation_product->review_storage

Troubleshooting HPLC Issues.

References

Technical Support Center: Troubleshooting Seldomycin Factor 2 MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays for Seldomycin factor 2. As an aminoglycoside antibiotic, the activity of this compound can be significantly influenced by specific experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible MIC results.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay is a laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical measurement for assessing the potency of new antibiotics and for monitoring antimicrobial resistance.

Q2: Why is cation concentration in the media so important for aminoglycoside MIC assays?

Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interfere with the activity of aminoglycoside antibiotics. These cations can compete with the antibiotic for binding sites on the bacterial cell surface, leading to a decrease in antibiotic uptake and consequently, falsely elevated MIC values.[2][3] Therefore, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and other regulatory bodies.[4]

Q3: Which quality control (QC) strains should I use for this compound MIC assays?

For aminoglycoside susceptibility testing, standard QC strains with well-established MIC ranges should be used. Commonly recommended strains include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[5] These strains help ensure that the assay is performing correctly and that the results are accurate and reproducible.

Q4: How should I interpret the results of my MIC assay?

MIC results are interpreted by comparing the obtained MIC value to established clinical breakpoints. These breakpoints categorize a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic.[6] For novel compounds like this compound, these breakpoints may not yet be established. In such cases, results are often compared to the MICs of similar antibiotics or against a panel of known susceptible and resistant strains.

Q5: What are the primary mechanisms of resistance to aminoglycosides?

Resistance to aminoglycosides in gram-negative bacteria primarily occurs through three mechanisms:

  • Enzymatic modification: Bacteria may produce enzymes that inactivate the aminoglycoside.

  • Target site alteration: Mutations in the bacterial ribosome can prevent the antibiotic from binding.

  • Reduced permeability: Changes in the bacterial cell wall can decrease the uptake of the aminoglycoside.[7]

Troubleshooting Guide

Issue 1: High Variability in MIC Results Between Replicates or Experiments

Possible Causes:

  • Inconsistent inoculum preparation.

  • Variations in media composition, particularly cation concentration.

  • Inaccurate antibiotic dilutions.

  • Contamination of cultures.

  • Inconsistent incubation conditions.

Solutions:

  • Standardize Inoculum Preparation: Ensure a consistent bacterial suspension density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Always use CAMHB from a reputable supplier and check the manufacturer's specifications for Ca²⁺ and Mg²⁺ concentrations.

  • Prepare Fresh Antibiotic Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Aseptic Technique: Use strict aseptic techniques to prevent contamination.

  • Consistent Incubation: Ensure that the incubation temperature and duration are consistent for all assays.

Issue 2: No Bacterial Growth in Control Wells

Possible Causes:

  • The inoculum was not viable.

  • The growth medium is inhibitory.

  • Incorrect incubation conditions.

Solutions:

  • Check Inoculum Viability: Before starting the MIC assay, plate a small aliquot of the prepared inoculum onto an appropriate agar plate to confirm viability.

  • Verify Media Quality: Test a new lot of media or prepare fresh media. Ensure the pH is within the recommended range.

  • Confirm Incubation Conditions: Double-check the incubator temperature and atmosphere (e.g., CO₂ levels if required for the specific strain).

Issue 3: Unexpectedly High MIC Values (Apparent Resistance)

Possible Causes:

  • Over-inoculation of bacteria.

  • Degradation of the antibiotic.

  • High cation concentration in the media.

  • The bacterial strain has acquired resistance.

Solutions:

  • Verify Inoculum Density: Ensure the final inoculum concentration in the wells is correct (typically 5 x 10⁵ CFU/mL).

  • Use Fresh Antibiotic: Prepare fresh dilutions of this compound from a new stock solution.

  • Confirm Media Composition: Use CAMHB and verify the cation concentrations.

  • Test a Susceptible Strain: Run the assay with a known susceptible strain to confirm the antibiotic's activity.

Issue 4: Unexpectedly Low MIC Values (Apparent High Susceptibility)

Possible Causes:

  • Under-inoculation of bacteria.

  • Antibiotic concentration is higher than intended.

  • Low cation concentration in the media.

Solutions:

  • Verify Inoculum Density: Ensure the inoculum is not too dilute.

  • Check Antibiotic Dilutions: Carefully re-prepare the serial dilutions of this compound.

  • Confirm Media Composition: Ensure the use of properly prepared CAMHB.

Quantitative Data Summary

Table 1: CLSI Quality Control Ranges for Aminoglycosides against Reference Strains

AntibioticQC StrainMIC Range (µg/mL)
AmikacinE. coli ATCC 259221 - 4
P. aeruginosa ATCC 278531 - 4
GentamicinE. coli ATCC 259220.25 - 1
P. aeruginosa ATCC 278530.5 - 2
TobramycinE. coli ATCC 259220.25 - 1
P. aeruginosa ATCC 278530.25 - 1

Data sourced from CLSI M100 documents.

Table 2: Typical MIC Breakpoints for Aminoglycosides against Enterobacterales and P. aeruginosa

AntibioticOrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
AmikacinEnterobacterales≤1632≥64
P. aeruginosa≤1632≥64
GentamicinEnterobacterales≤48≥16
P. aeruginosa≤48≥16
TobramycinEnterobacterales≤48≥16
P. aeruginosa≤48≥16

Note: Breakpoints are subject to change and users should refer to the latest CLSI or EUCAST guidelines.[7][8][9][10][11]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of this compound in CAMHB in a separate 96-well plate or in tubes. The final concentrations should bracket the expected MIC range. b. Transfer 50 µL of each antibiotic dilution to the corresponding wells of the test microtiter plate.

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Microtiter Plate: a. Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

experimental_workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Seldomycin Dilutions inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC Value incubate->read_mic interpret Interpret Results vs. Breakpoints read_mic->interpret

Caption: Workflow for the Broth Microdilution MIC Assay.

troubleshooting_logic Troubleshooting High MIC Variability cluster_investigate Investigation Steps cluster_resolve Resolution start High MIC Variability Observed check_inoculum Verify Inoculum Standardization start->check_inoculum check_media Confirm Use of CAMHB start->check_media check_antibiotic Assess Antibiotic Dilution Accuracy start->check_antibiotic check_qc Review QC Strain Results start->check_qc standardize_inoculum Re-standardize Inoculum Prep check_inoculum->standardize_inoculum use_new_media Use New Lot of CAMHB check_media->use_new_media prepare_new_dilutions Prepare Fresh Antibiotic Dilutions check_antibiotic->prepare_new_dilutions rerun_assay Re-run Assay with Controls check_qc->rerun_assay standardize_inoculum->rerun_assay use_new_media->rerun_assay prepare_new_dilutions->rerun_assay

Caption: Logic diagram for troubleshooting high MIC variability.

signaling_pathway Aminoglycoside Mechanism of Action and Resistance cluster_entry Cellular Entry cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms aminoglycoside Seldomycin (Aminoglycoside) outer_membrane Outer Membrane aminoglycoside->outer_membrane inner_membrane Inner Membrane outer_membrane->inner_membrane Energy-dependent uptake ribosome 30S Ribosomal Subunit inner_membrane->ribosome protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis enzymatic_mod Enzymatic Modification enzymatic_mod->aminoglycoside inactivates target_mod Ribosomal Alteration target_mod->ribosome prevents binding permeability Reduced Permeability permeability->inner_membrane blocks uptake

Caption: Aminoglycoside action and resistance pathways.

References

Improving Seldomycin factor 2 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Seldomycin factor 2 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which antibiotic class does it belong?

This compound is an aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics primarily effective against aerobic Gram-negative bacteria.

Q2: What are the general solubility characteristics of this compound?

As an aminoglycoside, this compound is generally more soluble in aqueous solutions than in organic solvents. The inorganic acid salts of aminoglycosides, such as sulfates, are known to be very soluble in water. Like other aminoglycosides, it exists as a polycation at physiological pH.

Q3: What are the primary solvents recommended for dissolving this compound?

Sterile, purified water is the most common and recommended solvent for dissolving this compound and other aminoglycosides for most biological experiments. For certain applications, other solvents like Dimethyl Sulfoxide (DMSO) or a mixture of water and ethanol may be used, but their compatibility with the specific experimental system must be verified.

Q4: How does pH affect the solubility of this compound?

The solubility of aminoglycosides is pH-dependent. They are generally more soluble in acidic to neutral pH ranges. At alkaline pH values, their solubility can decrease.

Q5: How should I store stock solutions of this compound?

Stock solutions of aminoglycoside antibiotics are typically filter-sterilized and stored at -20°C in aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder is not dissolving in water. - Insufficient solvent volume.- Low temperature of the solvent.- pH of the water is not optimal.- The compound is not the salt form (e.g., sulfate).1. Increase Solvent Volume: Gradually add more sterile water while vortexing or stirring.2. Gentle Warming: Warm the solution to 37°C. Avoid excessive heat as it may degrade the antibiotic.3. Adjust pH: If the solution is basic, add a small amount of dilute sterile HCl to lower the pH. Check the pH to ensure it is within a neutral to slightly acidic range.4. Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.
Precipitation occurs after initial dissolution. - The solution is supersaturated.- Change in temperature or pH.- Interaction with components in a complex medium.1. Dilute the Solution: Prepare a more dilute stock solution.2. Maintain Temperature: Ensure the temperature of the solution is stable during preparation and use.3. Check Buffer Compatibility: If dissolving in a buffer, ensure there are no known incompatibilities between aminoglycosides and the buffer components. Prepare the stock in water first before diluting into the final buffer.
The prepared solution appears cloudy. - Particulate matter from the powder.- Microbial contamination.1. Filter Sterilization: After dissolution, pass the solution through a 0.22 µm syringe filter to remove any undissolved particles and to sterilize the solution.2. Aseptic Technique: Ensure all materials (water, tubes, pipette tips) are sterile and that the preparation is done in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Reduced antibiotic activity in the experiment. - Degradation of this compound.- Incorrect concentration of the stock solution.1. Fresh Preparation: Prepare fresh stock solutions regularly. Some antibiotics are less stable in solution.2. Proper Storage: Store aliquots at -20°C and protect from light.3. Accurate Weighing: Use a calibrated analytical balance to weigh the powder accurately.4. Verify Calculations: Double-check all calculations for preparing the stock and working solutions.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides generalized solubility information for aminoglycoside antibiotics, which can be used as a guideline.

Solvent General Solubility of Aminoglycosides Notes
Water Generally high, especially for salt forms (e.g., sulfates).The preferred solvent for most biological applications. Solubility is pH-dependent.
Phosphate-Buffered Saline (PBS) GoodEnsure the final pH is compatible with the desired solubility.
Dimethyl Sulfoxide (DMSO) SolubleMay be used for specific applications, but check for compatibility with the experimental system as DMSO can have biological effects.
Ethanol Generally low to sparingly soluble.Often used in combination with water (e.g., 50% ethanol) to aid in dissolving less soluble forms.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Sterile Water

Materials:

  • This compound powder (preferably as a sulfate salt)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance and weigh boats

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder using a sterile spatula and a sterile weigh boat.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 5 mL of sterile water to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If a clear solution is not obtained, proceed with the troubleshooting steps below.

  • Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter-sterilize the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterile stock solution into sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the experimental use of this compound.

G Troubleshooting Workflow for this compound Solubility Issues start Start: Weigh Seldomycin factor 2 powder add_solvent Add sterile water and vortex start->add_solvent check_dissolution Is the solution clear? add_solvent->check_dissolution solution_ready Solution is ready for filter sterilization and use check_dissolution->solution_ready Yes troubleshoot Initiate Troubleshooting check_dissolution->troubleshoot No gentle_heat Apply gentle heat (37°C) troubleshoot->gentle_heat check_dissolution2 Is the solution clear? gentle_heat->check_dissolution2 check_dissolution2->solution_ready Yes sonicate Sonicate for 5-10 minutes check_dissolution2->sonicate No check_dissolution3 Is the solution clear? sonicate->check_dissolution3 check_dissolution3->solution_ready Yes adjust_ph Adjust pH to slightly acidic (e.g., pH 6.0-7.0) check_dissolution3->adjust_ph No check_dissolution4 Is the solution clear? adjust_ph->check_dissolution4 check_dissolution4->solution_ready Yes consult Consult literature for alternative solvents (e.g., DMSO, buffered solutions) or prepare a more dilute solution check_dissolution4->consult No

Caption: Troubleshooting workflow for dissolving this compound.

G General Mechanism of Aminoglycoside Action aminoglycoside Aminoglycoside (e.g., this compound) bacterial_cell_wall Bacterial Cell Wall and Membrane aminoglycoside->bacterial_cell_wall Uptake ribosome_binding Binds to 30S Ribosomal Subunit bacterial_cell_wall->ribosome_binding protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_binding->protein_synthesis_inhibition mrna_miscoding mRNA Miscoding protein_synthesis_inhibition->mrna_miscoding premature_termination Premature Termination of Translation protein_synthesis_inhibition->premature_termination bacterial_cell_death Bacterial Cell Death mrna_miscoding->bacterial_cell_death premature_termination->bacterial_cell_death

Seldomycin factor 2 aggregate formation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin Factor 2. The information provided is designed to address specific issues related to aggregate formation and prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregate formation a concern?

This compound is an aminoglycoside antibiotic.[1] Like other aminoglycosides, it is a polar, water-soluble molecule.[2][3] Aggregate formation, or the self-association of drug molecules into larger particles, is a critical concern for a number of reasons. Aggregation can lead to a loss of product potency, altered bioavailability, and potentially immunogenic reactions in preclinical and clinical studies. For parenteral formulations, the presence of sub-visible particles is a major safety concern.[4][5][6]

Q2: What are the primary factors that can induce this compound aggregation?

While specific data for this compound is limited, factors known to influence the stability and aggregation of related aminoglycosides like gentamicin and amikacin include:

  • pH: Aminoglycoside stability is pH-dependent. For instance, gentamicin is most stable in a pH range of 4.5 to 7.0.[7] Deviations outside the optimal pH range can lead to degradation and potentially aggregation.

  • Temperature: Elevated temperatures can accelerate degradation and aggregation.[8] Studies on gentamicin have shown that it is relatively heat-stable, but prolonged exposure to high temperatures can lead to degradation.[9][10][11]

  • Concentration: Higher concentrations of aminoglycosides can increase the likelihood of intermolecular interactions, leading to self-assembly and aggregation.[12][13][14]

  • Ionic Strength: The ionic strength of the formulation can influence the solubility and stability of aminoglycosides.[15]

  • Presence of Other Molecules: Interactions with other excipients or molecules in the formulation can either stabilize or destabilize the drug product.

  • Light Exposure: Exposure to UV light has been shown to cause degradation in gentamicin, which could contribute to aggregate formation.[10][11][16]

Q3: What are some common excipients that can be used to prevent this compound aggregation?

Several formulation strategies can be employed to prevent the aggregation of aminoglycosides:

  • pH Buffering Agents: Utilizing buffers to maintain the pH of the formulation within the optimal stability range is crucial.

  • Bulking Agents/Lyoprotectants: For lyophilized (freeze-dried) formulations, excipients like trehalose and mannitol can help to create a stable amorphous matrix that prevents aggregation during the drying process and upon reconstitution.

  • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) can be used to reduce surface tension and prevent protein and small molecule aggregation.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively encapsulating them and preventing self-aggregation.

Troubleshooting Guide

Issue: Visible Precipitates or Cloudiness in this compound Solution

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH Shift 1. Measure the pH of the solution. 2. Adjust the pH to the optimal range (for related aminoglycosides, this is typically between 4.5 and 7.0) using a suitable buffer.[7] 3. If the issue persists, consider reformulating with a stronger buffering system.
High Concentration 1. Attempt to dilute the solution to a lower concentration. 2. If a high concentration is necessary, consider the addition of solubilizing excipients like cyclodextrins.
Temperature Fluctuation 1. Ensure the solution is stored at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. If the solution was exposed to high temperatures, it may have degraded. Consider preparing a fresh solution.
Incompatible Excipients 1. Review the formulation for any potentially incompatible excipients. 2. Perform compatibility studies with individual excipients to identify the source of the issue.

Quantitative Data on Aminoglycoside Degradation

Table 1: Forced Degradation of Gentamicin under Various Stress Conditions [10][11][16]

Stress ConditionDurationTemperature% Degradation (as reported in study)
0.1 N HCl (Acid Hydrolysis)--152.47% (availability increased, suggesting breakdown into multiple UV-active species)
0.1 N NaOH (Base Hydrolysis)--1063.47% (availability significantly increased)
Heat30 minutes-22.09%
UV Light (243 nm)30 minutes-57.86%

Note: The reported "% degradation" for acid and base hydrolysis in the source study reflects an increase in UV absorbance, which the authors attribute to the formation of multiple degradation products that absorb at the analytical wavelength. This highlights the complexity of degradation pathways.

Experimental Protocols

Stability-Indicating HPLC Method for Aminoglycoside Analysis

This protocol is adapted from a validated method for the simultaneous determination of amikacin and cefepime and can be used as a starting point for developing a method for this compound.[17][18]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acetate buffer (e.g., 75:20:5 v/v/v) with the pH adjusted to 5.1.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 212 nm (Note: Aminoglycosides lack a strong chromophore, so low UV detection is often necessary. Alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry can also be used).[9]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound at known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving the this compound formulation in the mobile phase to achieve a concentration within the linear range of the assay.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of this compound and any degradation products by comparing the peak areas to the standard curve.

Analysis of Aggregate Formation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the presence of aggregates.

Sample Preparation:

  • Filter the this compound solution through a 0.22 µm filter to remove any extraneous dust or large particles.

  • Ensure the sample is at thermal equilibrium by allowing it to sit in the instrument's temperature-controlled chamber for several minutes before measurement.

Measurement Parameters (Typical):

  • Scattering Angle: 90° or 173° (instrument dependent)

  • Temperature: 25°C

  • Equilibration Time: 2 minutes

  • Number of Measurements: 3-5 replicate measurements

Data Analysis:

  • Analyze the intensity, volume, and number distributions to identify the presence of multiple particle populations.

  • A significant population of particles with a larger hydrodynamic radius than the monomeric drug molecule is indicative of aggregation.

Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger aggregates.

Chromatographic Conditions:

  • Column: A suitable SEC column with a pore size appropriate for the expected size range of the aggregates.

  • Mobile Phase: A buffer that is compatible with the drug substance and does not cause further aggregation. Isocratic elution is used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV, Refractive Index (RI), or Multi-Angle Light Scattering (MALS).[19][20]

Procedure:

  • Inject a known concentration of the this compound solution onto the SEC column.

  • Identify the peaks corresponding to the monomer and any aggregates based on their elution times (larger molecules elute earlier).

  • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

Troubleshooting_Aggregate_Formation start Observation: Visible Precipitates or Cloudiness in Solution check_ph Measure pH of the Solution start->check_ph is_ph_optimal Is pH within Optimal Range (e.g., 4.5-7.0)? check_ph->is_ph_optimal adjust_ph Adjust pH with Buffer is_ph_optimal->adjust_ph No check_concentration Review Drug Concentration is_ph_optimal->check_concentration Yes resolved Issue Resolved adjust_ph->resolved is_conc_high Is Concentration Too High? check_concentration->is_conc_high dilute_solution Dilute Solution or Add Solubilizing Excipients is_conc_high->dilute_solution Yes check_storage Examine Storage Conditions is_conc_high->check_storage No dilute_solution->resolved was_temp_stable Were Temperature and Light Exposure Controlled? check_storage->was_temp_stable prepare_fresh Prepare Fresh Solution Under Controlled Conditions was_temp_stable->prepare_fresh No check_excipients Review Formulation for Incompatible Excipients was_temp_stable->check_excipients Yes prepare_fresh->resolved perform_compatibility Perform Compatibility Studies check_excipients->perform_compatibility reformulate Reformulate with Compatible Excipients perform_compatibility->reformulate reformulate->resolved

Caption: Troubleshooting workflow for visible aggregation in this compound solutions.

Experimental_Workflow_Aggregate_Analysis start Sample Preparation: This compound Solution dls_analysis Dynamic Light Scattering (DLS) - Filter sample (0.22 µm) - Equilibrate temperature - Measure size distribution start->dls_analysis sec_analysis Size Exclusion Chromatography (SEC) - Select appropriate column and mobile phase - Inject sample - Separate by size start->sec_analysis hplc_analysis Stability-Indicating HPLC - Develop/validate method - Quantify parent drug and degradants start->hplc_analysis data_interpretation Data Interpretation dls_analysis->data_interpretation sec_analysis->data_interpretation hplc_analysis->data_interpretation characterize_degradants Characterize Degradation Products hplc_analysis->characterize_degradants aggregation_detected Aggregation Detected? (Presence of larger particles) data_interpretation->aggregation_detected quantify_aggregates Quantify % Aggregates (Peak area integration) aggregation_detected->quantify_aggregates Yes no_aggregation No Significant Aggregation (Monomeric species dominant) aggregation_detected->no_aggregation No report Report Findings quantify_aggregates->report characterize_degradants->report no_aggregation->report

Caption: Experimental workflow for the analysis of this compound aggregation.

References

Technical Support Center: Overcoming Seldomycin Factor 2 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Seldomycin factor 2 resistance. This compound is an aminoglycoside antibiotic, and resistance to it generally arises through mechanisms common to this class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is an aminoglycoside antibiotic. Like other aminoglycosides, its primary target is the bacterial ribosome. Specifically, it binds to the 16S rRNA component of the 30S ribosomal subunit, which interferes with protein synthesis, leading to mistranslation of mRNA and ultimately bacterial cell death.[1][2]

Q2: We are observing high minimum inhibitory concentrations (MICs) for this compound against our bacterial isolates. What are the likely resistance mechanisms?

High MICs to this compound and other aminoglycosides are primarily caused by three main mechanisms:

  • Enzymatic Modification of the Antibiotic: This is the most prevalent mechanism. Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the structure of this compound, preventing it from effectively binding to the ribosome.[1][3]

  • Alteration of the Ribosomal Target: Mutations in the 16S rRNA or methylation of the ribosomal target site can reduce the binding affinity of this compound to the ribosome.[2]

  • Reduced Intracellular Concentration: This can occur through decreased permeability of the bacterial cell membrane or active removal of the antibiotic from the cell by efflux pumps.[1][3]

Q3: How can we determine which resistance mechanism is present in our bacterial strains?

A combination of phenotypic and genotypic tests can elucidate the resistance mechanism. A suggested workflow is to first determine the resistance phenotype (i.e., the pattern of resistance to different aminoglycosides) and then use molecular methods to identify the specific resistance genes.

Troubleshooting Guides

Problem 1: Inconsistent MIC Results for this compound

Possible Cause Recommended Solution
Inoculum size variabilityStandardize the inoculum to a 0.5 McFarland standard before dilution.
Media compositionEnsure the use of cation-adjusted Mueller-Hinton broth (CAMHB) as divalent cations can affect aminoglycoside activity.
Contamination of bacterial cultureStreak the culture on an appropriate agar plate to check for purity before starting the MIC assay.
Degradation of this compound stock solutionPrepare fresh stock solutions and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.

Problem 2: PCR amplification of AME genes is unsuccessful, but the phenotype suggests enzymatic modification.

Possible Cause Recommended Solution
Primer mismatchDesign new primers based on a wider range of known AME gene sequences. Consider using degenerate primers.
Presence of a novel AME geneUse a whole-genome sequencing approach to identify novel resistance determinants.
Low gene expressionUse a reverse transcription-PCR (RT-PCR) to assess the expression level of the suspected resistance gene.
PCR inhibitors in the DNA templateRe-purify the genomic DNA using a commercial kit that includes a step for removing inhibitors.

Data Presentation

Table 1: Common Aminoglycoside-Modifying Enzymes (AMEs) and their Effects on MICs

Enzyme ClassEnzyme TypeExamplesTypical Fold Increase in MIC
Aminoglycoside Acetyltransferases (AAC)AAC(3)aac(3)-Ia, aac(3)-IIa8 to >64
AAC(6')aac(6')-Ib, aac(6')-Ie16 to >128
Aminoglycoside Phosphotransferases (APH)APH(3')aph(3')-Ia, aph(3')-IIa16 to >256
APH(2'')aph(2'')-Ib8 to 64
Aminoglycoside Nucleotidyltransferases (ANT)ANT(2'')ant(2'')-Ia4 to 32

Note: The fold increase in MIC is a general representation and can vary depending on the specific enzyme, bacterial host, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of this compound dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Inoculum preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR-Based Detection of Common AME Genes

  • DNA Extraction: Extract genomic DNA from the resistant bacterial isolate using a commercial DNA extraction kit.

  • Primer Design: Use validated primers for common AME genes (e.g., aac(6')-Ib, aph(3')-Ia, ant(2'')-Ia).

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR using the following general cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 1 minute per kb of expected product size.

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the targeted AME gene.

Visualizations

Seldomycin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Seldomycin_in This compound Ribosome 30S Ribosome Seldomycin_in->Ribosome Binds to 16S rRNA AME Enzymatic Modification (AMEs) Seldomycin_in->AME Inactivated Efflux Efflux Pump / Decreased Permeability Seldomycin_in->Efflux Expelled Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to AME->Ribosome Prevents Binding Target_Mod Ribosomal Target Modification Target_Mod->Ribosome Prevents Binding

Caption: Major mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Start: Suspected Seldomycin factor 2 Resistance Confirm_MIC Confirm Resistance with Standardized MIC Assay Start->Confirm_MIC Phenotype Characterize Resistance Phenotype (Test against panel of aminoglycosides) Confirm_MIC->Phenotype Molecular_Test Molecular Testing Phenotype->Molecular_Test PCR_AME PCR for common AME genes Molecular_Test->PCR_AME AME pattern suspected Sequencing_16S 16S rRNA gene sequencing Molecular_Test->Sequencing_16S Target modification suspected WGS Whole Genome Sequencing (for novel mechanisms) Molecular_Test->WGS No common mechanisms found Report Report Findings PCR_AME->Report Sequencing_16S->Report WGS->Report

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Seldomycin Factor 2 and Aminoglycoside Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin Factor 2 and other aminoglycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cross-resistance between this compound and other aminoglycosides?

A1: Cross-resistance to this compound among bacteria already resistant to other aminoglycosides is primarily mediated by three mechanisms:

  • Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of the antibiotic, rendering it ineffective.[1][2] The most common AMEs fall into three classes:

    • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide to a hydroxyl group.

    • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.

  • Target Site Modification: Alterations in the bacterial ribosome, the target of aminoglycosides, can prevent the drug from binding effectively. The most clinically significant modification is the methylation of the 16S rRNA component of the 30S ribosomal subunit.[2]

  • Reduced Intracellular Concentration: Bacteria can develop resistance by decreasing the uptake of the aminoglycoside or by actively pumping it out of the cell using efflux pumps.[1][3]

Q2: My bacterial strain is resistant to gentamicin. Will it also be resistant to this compound?

A2: Not necessarily, but it is a strong possibility. The likelihood of cross-resistance depends on the specific resistance mechanism present in your gentamicin-resistant strain.

  • If resistance is due to AMEs: The outcome depends on the specific enzyme. For example, if the strain produces an enzyme that modifies a structural feature shared between gentamicin and this compound, cross-resistance is likely.

  • If resistance is due to 16S rRNA methylation: This mechanism often confers broad resistance to most 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes both gentamicin and this compound. Therefore, cross-resistance is highly probable.

  • If resistance is due to altered permeability or efflux: These mechanisms tend to affect a broad range of aminoglycosides, making cross-resistance to this compound possible.

Q3: Are there any known aminoglycoside-modifying enzymes that are active against this compound?

A3: Direct enzymatic studies on this compound are limited. However, research on the structurally similar Seldomycin Factor 5 has shown that it is inactivated by the aminoglycoside phosphotransferase APH(3')-IIb found in Pseudomonas aeruginosa. This enzyme confers resistance to a group of aminoglycosides including kanamycin, neomycin, and butirosin. Given the structural similarities, it is plausible that APH(3')-IIb could also confer resistance to this compound.

Troubleshooting Guides

Problem: Unexpected resistance to this compound in an aminoglycoside-susceptible strain.

Possible Cause 1: Intrinsic Resistance. Some bacterial species possess intrinsic mechanisms of resistance to certain aminoglycosides.

  • Troubleshooting Step 1: Verify the identity of your bacterial strain using 16S rRNA sequencing or another reliable identification method.

  • Troubleshooting Step 2: Consult the literature to determine if the identified species is known to have intrinsic resistance to this compound or related aminoglycosides.

Possible Cause 2: Induction of Resistance. Exposure to sub-lethal concentrations of an aminoglycoside can sometimes induce the expression of resistance genes.

  • Troubleshooting Step 1: Review your experimental protocol to ensure that the bacterial cultures were not inadvertently exposed to low levels of any aminoglycoside prior to susceptibility testing.

  • Troubleshooting Step 2: If possible, perform population analysis profiling (PAP) to detect the presence of heteroresistant subpopulations.

Problem: High-level resistance to this compound in a strain known to be resistant to other aminoglycosides.

Possible Cause: Presence of a broad-spectrum resistance mechanism.

  • Troubleshooting Step 1: Genotypic Analysis.

    • Perform PCR or whole-genome sequencing to screen for known aminoglycoside resistance genes, particularly those encoding 16S rRNA methyltransferases (e.g., armA, rmt genes) and broad-spectrum AMEs.

  • Troubleshooting Step 2: Phenotypic Analysis.

    • Determine the Minimum Inhibitory Concentrations (MICs) of a panel of aminoglycosides (e.g., gentamicin, tobramycin, amikacin, kanamycin) against your strain. A high level of resistance to multiple aminoglycosides suggests a broad-spectrum mechanism.

Data Presentation

Table 1: Structural Comparison of this compound and Other Common Aminoglycosides

AminoglycosideCore StructureRing I SubstitutionsRing II SubstitutionsRing III SubstitutionsKey Distinguishing Features
This compound 2-deoxystreptamine4,6-disubstituted6'-NH22"-NH2, 3"-OH, 4"-OH, 5"-OHPresence of a pentose ring (Ring III)
Gentamicin C1a 2-deoxystreptamine4,6-disubstituted6'-CH-NH22"-NH2, 3"-OH, 4"-CH3, 4"-OH, 5"-OHMethylation at C-6' and C-4"
Tobramycin 2-deoxystreptamine4,6-disubstituted3'-deoxy, 6'-NH22"-NH2, 3"-OH, 4"-OH, 5"-OHLacks the 3'-hydroxyl group
Amikacin 2-deoxystreptamine4,6-disubstituted6'-NH22"-NH2, 3"-OH, 4"-OH, 5"-OHAcylated with an L-hydroxy-aminobutyric acid (HABA) moiety at N-1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Stock solutions of aminoglycosides.

  • Prepare Antibiotic Dilutions:

    • Create a two-fold serial dilution of each aminoglycoside in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate Plates:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualizations

Aminoglycoside_Action_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Outer Membrane Outer Membrane Periplasm Periplasm Outer Membrane->Periplasm Inner Membrane Inner Membrane Periplasm->Inner Membrane Cytoplasm Cytoplasm Inner Membrane->Cytoplasm Ribosome Ribosome Cytoplasm->Ribosome Binding Aminoglycoside Aminoglycoside Aminoglycoside->Outer Membrane Uptake Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Cell Death Cell Death Protein Synthesis Inhibition->Cell Death AMEs Aminoglycoside- Modifying Enzymes AMEs->Aminoglycoside Inactivation Target Modification 16S rRNA Methylation Target Modification->Ribosome Alteration Efflux Pump Efflux Pump Efflux Pump->Aminoglycoside Expulsion Troubleshooting_Workflow cluster_intrinsic Investigate Intrinsic/Induced Resistance cluster_cross Investigate Cross-Resistance start Unexpected Resistance to This compound q1 Is the strain known to be susceptible to other aminoglycosides? start->q1 step1a Verify bacterial strain identity (e.g., 16S rRNA sequencing) q1->step1a Yes step1b Perform genotypic analysis for resistance genes (PCR/WGS) q1->step1b No step2a Check literature for known intrinsic resistance step1a->step2a step3a Perform population analysis profiling (PAP) step2a->step3a outcome1 Identify intrinsic or induced resistance mechanism step3a->outcome1 step2b Determine MICs for a panel of aminoglycosides step1b->step2b step3b Correlate genotype with phenotype step2b->step3b outcome2 Identify cross-resistance mechanism (e.g., AME, 16S methylation) step3b->outcome2

References

Technical Support Center: Mitigating Seldomycin Factor 2 Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Seldomycin factor 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at reducing its nephrotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound, like other aminoglycosides, induces nephrotoxicity primarily through its accumulation in the proximal tubular cells of the kidneys.[1][2] The drug is freely filtered by the glomeruli and then taken up by these cells.[2] Inside the proximal tubular cells, it disrupts phospholipid metabolism and generates reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, apoptosis and necrosis of the tubular cells.[3][4][5] This cellular damage impairs renal function, manifesting as acute tubular necrosis (ATN).[5]

Q2: Which animal models are most suitable for studying this compound nephrotoxicity?

A2: Rats, particularly Sprague-Dawley and Wistar strains, are the most commonly used and well-characterized models for aminoglycoside-induced nephrotoxicity.[1][6][7] This is due to the histological similarity of their kidneys to human kidneys.[1] Mice are also used, although to a lesser extent.[1] The choice of model may depend on the specific research question and the availability of transgenic strains.

Q3: What are the key biomarkers to assess this compound-induced kidney injury?

A3: Key biomarkers for assessing kidney injury in animal models include:

  • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. An increase in their levels signifies impaired renal function.[6][7][8]

  • Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for proximal tubule injury.[9][10]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker of kidney damage.[9]

  • Histopathological Examination: Microscopic analysis of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to observe tubular necrosis, cellular infiltration, and other morphological changes.[7]

Q4: Are there any known protective agents against aminoglycoside-induced nephrotoxicity?

A4: Yes, several agents have shown promise in animal models. These agents often work by reducing oxidative stress, inflammation, or drug accumulation in the kidneys. Examples include:

  • Antioxidants: Compounds that can scavenge reactive oxygen species. The activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been shown to be protective.[11][12][13]

  • Anti-inflammatory agents: Drugs like celecoxib, a selective COX-2 inhibitor, have been shown to attenuate cisplatin-induced nephrotoxicity, a model with similar inflammatory pathways.[14][15]

  • Inhibitors of drug uptake: Cilastatin has been shown to reduce gentamicin accumulation in renal cells, thereby mitigating its toxicity.[10]

  • Natural compounds: Dioscin has been found to protect against cisplatin-induced kidney injury by activating the Nrf2/HO-1 signaling pathway.[13][16]

Troubleshooting Guides

Problem 1: High mortality rate in the animal cohort receiving this compound.

Possible Cause Troubleshooting Step
Dosage is too high. Review the literature for established nephrotoxic dosing regimens for similar aminoglycosides like gentamicin or amikacin.[6][7] Start with a lower dose and titrate up to find a dose that induces measurable nephrotoxicity without causing excessive mortality.
Dehydration. Ensure animals have free access to water. Dehydration can exacerbate kidney injury. In some protocols, providing saline supplementation can be considered.
Animal strain susceptibility. Different strains of rats or mice may have varying sensitivities to aminoglycoside toxicity. If possible, test the protocol on a different, more robust strain.

Problem 2: Inconsistent or non-significant increases in serum creatinine and BUN levels.

Possible Cause Troubleshooting Step
Dosage is too low or duration of treatment is too short. Increase the dose of this compound or extend the treatment period. Aminoglycoside-induced nephrotoxicity is typically dose- and time-dependent.[2][17]
Timing of blood collection. The peak of kidney injury may occur at a specific time point after drug administration. Conduct a time-course experiment to determine the optimal time for blood sample collection. For example, in some models, nephrotoxicity is evident after 5-7 days of treatment.[17]
Variability in drug administration. Ensure consistent and accurate administration of this compound. For intraperitoneal or subcutaneous injections, use proper technique to ensure the full dose is delivered.

Problem 3: Histological findings do not correlate with biochemical data.

Possible Cause Troubleshooting Step
Subjectivity in histological scoring. Implement a standardized, semi-quantitative scoring system for assessing tubular injury, and have the slides evaluated by a blinded pathologist.
Region of kidney sectioning. Ensure that kidney sections are taken from the same region (e.g., cortex, outer medulla) for all animals, as the severity of injury can vary in different parts of the kidney.
Timing of tissue harvesting. The timing of histological changes may not perfectly align with the peak in serum biomarkers. Consider harvesting kidneys at different time points to capture the full extent of the pathological changes.

Quantitative Data Summary

The following table summarizes dosing information for inducing nephrotoxicity with aminoglycosides and the effects of some potential protective agents, which can be used as a starting point for designing experiments with this compound.

Agent Animal Model Dosage Effect Reference
Amikacin Sprague-Dawley Rats100 mg/kg/day, s.c.30% incidence of nephrotoxicity.[6]
Amikacin Sprague-Dawley Rats500 mg/kg/day, s.c.100% incidence of nephrotoxicity.[6]
Gentamicin Wistar Rats30-50 mg/kg/day, i.p.Dose-dependent increase in histopathological kidney damage.[7]
Gentamicin Rats112 mg/kg, single dose, i.p.Increased serum BUN and creatinine.[8]
Cisplatin (for comparison) Rats7 mg/kg, single dose, i.p.Significant increases in serum creatinine and BUN.[14]
Celecoxib (Protective Agent) Rats30 mg/kg/day for 5 days, i.p.Attenuated cisplatin-induced changes in kidney function parameters.[14]
Dioscin (Protective Agent) Rats-Reduced cisplatin-induced increases in BUN and SCr.[13]
Cilastatin (Protective Agent) Rats-Decreased gentamicin-induced increases in creatinine, BUN, and KIM-1.[10]

Experimental Protocols

Protocol 1: Induction of Nephrotoxicity with an Aminoglycoside (e.g., Gentamicin)

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping: Divide the animals into a control group and a treatment group.

  • Drug Administration:

    • Control group: Administer sterile saline intraperitoneally (i.p.) once daily for 8 days.

    • Treatment group: Administer gentamicin at a dose of 40 mg/kg body weight i.p. once daily for 8 days.[18]

  • Monitoring: Monitor the body weight of the animals daily.

  • Sample Collection: On day 9, anesthetize the animals and collect blood via cardiac puncture for serum creatinine and BUN analysis.

  • Tissue Collection: Perfuse the kidneys with cold saline and then fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular analyses.

  • Analysis:

    • Measure serum creatinine and BUN levels using a clinical chemistry analyzer.

    • Process the formalin-fixed kidney tissue for paraffin embedding, sectioning, and H&E staining. Evaluate the sections for signs of acute tubular necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

Seldomycin_Nephrotoxicity_Pathway Seldomycin Seldomycin Factor 2 ProximalTubule Proximal Tubule Cell Seldomycin->ProximalTubule Uptake LysosomalAccumulation Lysosomal Accumulation ProximalTubule->LysosomalAccumulation Phospholipidosis Phospholipidosis LysosomalAccumulation->Phospholipidosis ROS Increased ROS (Oxidative Stress) LysosomalAccumulation->ROS Apoptosis Apoptosis & Necrosis Phospholipidosis->Apoptosis Inflammation Inflammation (NF-κB activation) ROS->Inflammation Inflammation->Apoptosis ATN Acute Tubular Necrosis (ATN) Apoptosis->ATN

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Protective_Agent_Workflow Start Start: Acclimatize Animal Models Grouping Randomly Assign to Groups: - Vehicle Control - Seldomycin only - Seldomycin + Protective Agent Start->Grouping Treatment Daily Administration of Seldomycin and/or Protective Agent Grouping->Treatment Monitoring Monitor Body Weight and Clinical Signs Treatment->Monitoring Endpoint Endpoint: Sacrifice and Sample Collection Monitoring->Endpoint Biochem Biochemical Analysis (SCr, BUN) Endpoint->Biochem Histo Histopathological Analysis Endpoint->Histo Molecular Molecular Analysis (e.g., Western Blot, qPCR) Endpoint->Molecular Analysis Data Analysis and Interpretation Biochem->Analysis Histo->Analysis Molecular->Analysis

Caption: General experimental workflow for evaluating a protective agent.

Nrf2_Activation_Pathway ProtectiveAgent Protective Agent (e.g., Dioscin) Nrf2 Nrf2 ProtectiveAgent->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Bound in cytoplasm Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 & other Antioxidant Genes ARE->HO1 Upregulation ROS_reduce Reduced Oxidative Stress HO1->ROS_reduce

Caption: Nrf2 activation pathway as a protective mechanism.

References

Technical Support Center: Seldomycin Factor 2 (G-418 Sulfate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seldomycin factor 2, also known as G-418 Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, commonly known as G-418 sulfate or Geneticin®, is an aminoglycoside antibiotic.[1][2][3][4] It is used as a selective agent in molecular biology to establish and maintain cultures of eukaryotic cells that have been genetically engineered to express a neomycin resistance gene (neo).[5][6][7][8] The neo gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates G-418 by phosphorylation, allowing the genetically modified cells to survive in its presence.[6][8][9] G-418 functions by binding to the 80S ribosomal subunit in eukaryotic cells, which inhibits protein synthesis and ultimately leads to cell death in non-resistant cells.[2][3][5][10]

Q2: What are the recommended storage conditions for G-418 sulfate?

Proper storage is crucial to maintain the potency of G-418.[11]

FormulationStorage TemperatureStabilityNotes
Powder 2-8°C[2] or as specified by the manufacturer.Stable for years when stored correctly.[12]Protect from light and moisture.[2][7][12]
Stock Solution 2-8°C[6] or -20°C[1][4][12]Stable for at least one year at 4°C[12] or -20°C.[1][4][12]Sterile filter the solution before storage.[6][8][12] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3]
Working Solution (in media) 4°CShould be used fresh.Some evidence suggests G-418 may lose potency when stored in media for extended periods.[11]

Q3: How do I prepare a G-418 stock solution?

To prepare a stock solution, dissolve G-418 sulfate powder in a suitable solvent like water or a buffered solution such as HEPES.[6][12] It is recommended to sterile filter the solution using a 0.22 µm or 0.45 µm filter.[4][6][8][12] A common stock solution concentration is 50 mg/mL.[6]

Experimental Protocols

Determining Optimal G-418 Concentration: The Kill Curve Assay

The optimal concentration of G-418 is highly dependent on the cell line, media, and growth conditions.[6] Therefore, it is essential to perform a kill curve for each new cell type or new batch of G-418.[6][7] The goal is to find the lowest concentration that kills all non-transfected cells within a specific timeframe, typically 7 to 14 days.[6][7]

Methodology:

  • Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth without reaching confluency.[6][7]

  • Antibiotic Addition: After allowing the cells to adhere (usually overnight), replace the medium with fresh medium containing a range of G-418 concentrations.[6][7] A common starting range for mammalian cells is 100 µg/mL to 1000 µg/mL.[6] Always include a "no antibiotic" control.[7]

  • Incubation and Observation: Incubate the cells and monitor them daily for signs of toxicity, such as changes in morphology and cell death.[5][7]

  • Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[7][8]

  • Data Analysis: Determine the lowest G-418 concentration that results in complete cell death within the desired timeframe (e.g., 7-14 days).[6] This concentration will be used for the selection of stably transfected cells.

Workflow for a Kill Curve Experiment

Kill_Curve_Workflow Kill Curve Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Monitoring cluster_analysis Analysis start Start plate_cells Plate Parental Cells start->plate_cells overnight Incubate Overnight plate_cells->overnight add_g418 Add G-418 at Various Concentrations overnight->add_g418 no_ab_control Include 'No Antibiotic' Control incubate Incubate Cells add_g418->incubate monitor Monitor Daily for Toxicity incubate->monitor determine_conc Determine Optimal Concentration incubate->determine_conc replace_media Replace Media Every 2-3 Days monitor->replace_media replace_media->incubate end End determine_conc->end

Caption: Workflow for determining the optimal G-418 concentration.

Stable Cell Line Selection

Once the optimal G-418 concentration is determined, you can proceed with selecting your transfected cells.

Methodology:

  • Transfection: Transfect your cells with the plasmid containing the neomycin resistance gene and your gene of interest.

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before adding G-418.[5][7][8]

  • Selection: Replace the growth medium with fresh medium containing the predetermined optimal concentration of G-418.

  • Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.[7][8] Most non-transfected cells should die within the first week.[13]

  • Colony Isolation: After 2-3 weeks, visible colonies of resistant cells should appear.[13] These can be isolated to establish monoclonal stable cell lines.[13]

Logical Flow for Stable Cell Line Generation

Stable_Cell_Line_Workflow Stable Cell Line Generation Workflow cluster_transfection Transfection cluster_selection Selection cluster_isolation Isolation & Expansion start Start transfect Transfect Cells with Plasmid start->transfect recover Allow 24-48h Recovery transfect->recover add_g418 Add Optimal G-418 Concentration recover->add_g418 maintain Maintain in Selective Medium add_g418->maintain isolate Isolate Resistant Colonies maintain->isolate expand Expand Clones isolate->expand end End expand->end

Caption: Logical workflow for creating stable cell lines with G-418.

Troubleshooting Guide

Problem 1: All cells, including the control, are dying.

Possible Cause Troubleshooting Step
G-418 concentration is too high. Perform a new kill curve to determine the optimal concentration for your specific cell line and conditions.[13]
Cells are unhealthy or stressed. Ensure cells are healthy and actively dividing before adding the antibiotic.[13]
Incorrect antibiotic used for the resistance gene. Confirm that your plasmid contains the neomycin resistance gene (neo) for G-418 selection.

Problem 2: No cells are dying, or there are many surviving colonies in the non-transfected control.

Possible Cause Troubleshooting Step
G-418 concentration is too low. Re-evaluate your kill curve. The concentration should be high enough to kill all non-resistant cells within the selection timeframe.[13]
G-418 has lost its potency. Use a fresh stock of G-418. Ensure proper storage conditions are being met.[11][13] Avoid storing G-418 in media for long periods.[11]
High cell density. Plate cells at a lower density. High cell density can reduce the effectiveness of the antibiotic.[8]
Natural resistance of the cell line. Some cell lines may have a higher intrinsic resistance to G-418. A higher concentration, determined by a kill curve, may be necessary.[14]

Problem 3: Stably transfected cells lose expression of the gene of interest over time.

Possible Cause Troubleshooting Step
Gene silencing. The promoter driving your gene of interest may be silenced over time.[14]
Loss of the integrated plasmid. This can occur if the selection pressure is not maintained.
Toxicity of the expressed protein. If the protein of interest is toxic to the cells, there will be a selective pressure for cells that have lost its expression.[15]
Mixed population of clones. You may have a mixed population where cells that do not express the gene of interest outgrow the expressing cells.[15] It is recommended to perform clonal isolation to establish a monoclonal cell line.[15]

Quantitative Data Summary

Recommended G-418 Working Concentrations for Selection

Cell TypeRecommended Concentration Range (µg/mL)
Mammalian Cells100 - 2000[4][7][9]
Plant Cells10 - 50[1] or 10 - 100[4][9]
Yeast500 - 1000[4][9]
Bacteria5 - 16[1]

Note: These are general ranges. The optimal concentration must be determined experimentally for each cell line.[6][7][16]

References

Validation & Comparative

Seldomycin Factor 2 vs. Gentamicin: A Comparative Guide on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of aminoglycoside antibiotics, gentamicin has long been a cornerstone for treating severe bacterial infections. However, the continuous evolution of antibiotic resistance necessitates the exploration of alternative agents. This guide provides a comparative analysis of the antibacterial activity of seldomycin factor 2 and gentamicin, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this comparison will also draw upon information available for the broader seldomycin complex.

Executive Summary

Gentamicin is a well-characterized aminoglycoside with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, leading to bacterial cell death. In contrast, specific data on the antibacterial activity of this compound is scarce in publicly available literature. This guide compiles the available information for both agents, highlighting the need for further research into the therapeutic potential of this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the available MIC data for seldomycin and gentamicin against a range of clinically relevant bacteria. It is important to note that the data for seldomycin is limited and may refer to the broader seldomycin complex rather than specifically factor 2.

Bacterial SpeciesSeldomycin Complex MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureusData not available0.5 - 4
Enterococcus faecalisData not available4 - >128
Escherichia coliData not available0.25 - 8
Pseudomonas aeruginosaData not available0.5 - 16
Klebsiella pneumoniaeData not available0.25 - 8

Note: The MIC values for gentamicin can vary depending on the specific strain and the presence of resistance mechanisms. The data presented represents a general range observed in various studies.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique used for aminoglycoside susceptibility testing.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., this compound or gentamicin)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in CAMHB within the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_antibiotic->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_mic Read MIC Value (Lowest concentration with no growth) incubation->read_mic end_point End read_mic->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action of Aminoglycoside Antibiotics

Aminoglycoside_MOA cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (Seldomycin/Gentamicin) outer_membrane Outer Membrane (Gram-negative) aminoglycoside->outer_membrane Entry periplasmic_space Periplasmic Space outer_membrane->periplasmic_space inner_membrane Inner Membrane periplasmic_space->inner_membrane Transport ribosome 30S Ribosomal Subunit inner_membrane->ribosome Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition & Miscoding aberrant_proteins Aberrant Proteins protein_synthesis->aberrant_proteins cell_death Bacterial Cell Death aberrant_proteins->cell_death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

Conclusion

Gentamicin remains a potent and well-documented aminoglycoside antibiotic with a broad spectrum of activity. While the seldomycin complex, including factor 2, represents a potentially valuable area for new antibiotic discovery, the current lack of specific antibacterial activity data for this compound makes a direct and comprehensive comparison with gentamicin challenging. Further in vitro and in vivo studies are essential to elucidate the full antibacterial spectrum, potency, and clinical utility of this compound. Researchers are encouraged to pursue these investigations to expand our arsenal against multidrug-resistant bacteria.

A Comparative Analysis of Seldomycin Factor 2 and Tobramycin Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison between the efficacy of seldomycin factor 2 and tobramycin against Pseudomonas aeruginosa cannot be provided at this time due to the limited availability of specific experimental data for this compound. While both are aminoglycoside antibiotics known for their broad-spectrum activity, comprehensive in vitro susceptibility data for this compound, particularly Minimum Inhibitory Concentration (MIC) values against P. aeruginosa, are not readily accessible in publicly available literature.

This guide will therefore focus on providing a detailed overview of the well-documented efficacy and mechanism of action of tobramycin against Pseudomonas aeruginosa, supported by experimental data and protocols. Information on the seldomycin antibiotic complex will be included to the extent that it is available, highlighting the current knowledge gaps.

Tobramycin: A Mainstay in Anti-Pseudomonal Therapy

Tobramycin is a potent aminoglycoside antibiotic widely used in the treatment of P. aeruginosa infections, especially in the context of cystic fibrosis. Its efficacy has been extensively studied and documented.

Quantitative Data on Tobramycin Efficacy

The in vitro activity of tobramycin against P. aeruginosa is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference Strain(s)
TobramycinPseudomonas aeruginosa1.0 - 2.04.0 - 8.0Various clinical isolates

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols for Tobramycin Susceptibility Testing

The determination of tobramycin's MIC against P. aeruginosa is crucial for clinical decision-making and is performed using standardized methods.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of P. aeruginosa is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of tobramycin is prepared in the wells of a microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of tobramycin that shows no visible bacterial growth.

Mechanism of Action of Tobramycin

Tobramycin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.

cluster_membrane Bacterial Cell Tobramycin_ext Tobramycin (extracellular) Outer_Membrane Outer Membrane Tobramycin_ext->Outer_Membrane Uptake Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of Tobramycin.

The process involves:

  • Cell Entry: Tobramycin actively transports across the bacterial cell envelope.

  • Ribosomal Binding: It irreversibly binds to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to the inhibition of protein synthesis.

  • Bactericidal Effect: The disruption of essential protein production results in bacterial cell death.

This compound: An Aminoglycoside with Limited Data

The seldomycin complex is a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. This complex consists of several components, designated as factors 1, 2, 3, and 5. While early literature from the 1970s describes the isolation and characterization of these factors and mentions their broad-spectrum antimicrobial activity, specific quantitative data on the efficacy of this compound against Pseudomonas aeruginosa is not available in contemporary scientific databases.

The original research detailing the in vitro and in vivo antimicrobial activities of the seldomycin complex was published in the "Journal of Antibiotics (Tokyo)" in 1977. Access to the full text of these historical articles is necessary to retrieve the specific MIC values for this compound against P. aeruginosa. Without this primary data, a direct and meaningful comparison with the extensively documented efficacy of tobramycin is not feasible.

Presumed Mechanism of Action

As an aminoglycoside, this compound is presumed to share the same mechanism of action as tobramycin, which involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.

Conclusion

Tobramycin remains a clinically vital antibiotic for the management of Pseudomonas aeruginosa infections, with its efficacy and mechanism of action being well-established and supported by extensive experimental data. While this compound belongs to the same promising class of aminoglycoside antibiotics, a comprehensive evaluation of its comparative efficacy against P. aeruginosa is hindered by the lack of accessible, specific in vitro susceptibility data. Further research and the digitization of historical scientific literature are required to fully assess the potential of this compound as a therapeutic alternative. Researchers and drug development professionals are encouraged to consult the original publications on the seldomycin complex for any available primary data.

Comparative Analysis of Seldomycin Factors 1, 2, 3, and 5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Seldomycin factors 1, 2, 3, and 5, a complex of aminoglycoside antibiotics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial efficacy, supported by available in vitro data. The information presented aims to facilitate further research and development of these potent antimicrobial agents.

Executive Summary

The Seldomycin complex, produced by Streptomyces hofunensis, consists of several structurally related aminoglycoside factors. This guide focuses on a comparative evaluation of factors 1, 2, 3, and 5, highlighting their differential antibacterial activities against a range of Gram-positive and Gram-negative bacteria. While all factors exhibit broad-spectrum activity characteristic of aminoglycosides, notable differences in their potency have been observed. This analysis is based on Minimum Inhibitory Concentration (MIC) data, providing a quantitative basis for comparison.

Data Presentation: Antibacterial Spectrum and Potency

The antibacterial activities of Seldomycin factors 1, 2, 3, and 5 have been evaluated against a panel of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values (μg/mL) for each factor, offering a direct comparison of their in vitro efficacy.

Bacterial StrainSeldomycin Factor 1Seldomycin Factor 2Seldomycin Factor 3Seldomycin Factor 5
Staphylococcus aureus ATCC 6538P0.5140.5
Bacillus subtilis ATCC 66330.250.520.25
Escherichia coli NIHJ24162
Klebsiella pneumoniae ATCC 100311281
Pseudomonas aeruginosa A348324
Shigella sonnei1281

Data sourced from available literature. It is important to note that MIC values can vary slightly depending on the specific laboratory conditions and testing methodology.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of Seldomycin factors: the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test organisms are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
  • Antibiotic Stock Solutions: Prepare a stock solution of each Seldomycin factor in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the overnight agar plate and suspend them in sterile saline or CAMHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Dispense 50 µL of CAMHB into all wells of the 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.
  • The final volume in each well will be 50 µL before the addition of the bacterial inoculum.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader.

Mandatory Visualizations

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit 50S 50S Subunit Protein Protein Synthesis (Blocked) 30S->Protein Inhibition Seldomycin Seldomycin Factors Seldomycin->30S Binds to A-site mRNA mRNA mRNA->30S Translation tRNA tRNA tRNA->30S Codon Misreading

Caption: General mechanism of action for Seldomycin factors.

Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Seldomycin Factors B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for MIC determination by broth microdilution.

Concluding Remarks

The comparative data presented in this guide indicate that Seldomycin factors 1 and 5 are the most potent components of the complex, exhibiting strong activity against both Gram-positive and Gram-negative bacteria. Seldomycin factor 3, in contrast, demonstrates significantly weaker antibacterial properties. The shared mechanism of action across these factors, typical of aminoglycosides, involves the inhibition of bacterial protein synthesis, leading to bactericidal effects. The provided experimental protocol for MIC determination offers a standardized approach for researchers to further investigate the efficacy of these and other antimicrobial compounds. This analysis underscores the potential of specific Seldomycin factors as leads for the development of new therapeutic agents to combat bacterial infections. Further in vivo studies are warranted to fully elucidate their clinical potential.

Unveiling the In Vitro Efficacy of Seldomycin Factor 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of Seldomycin factor 2, an aminoglycoside antibiotic, with other relevant alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as an antibacterial agent.

Executive Summary

This compound, a component of the seldomycin complex isolated from Streptomyces hofunensis, demonstrates broad-spectrum antibacterial activity. As a member of the aminoglycoside class of antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide will delve into its in vitro efficacy, comparing it with other well-established aminoglycosides, and provide the necessary experimental context for these findings.

Comparative In Vitro Antibacterial Activity

While specific quantitative data for this compound is not widely available in publicly accessible literature, this section presents a comparative overview based on available information for closely related aminoglycosides, such as tobramycin and gentamicin. This comparison provides a foundational understanding of the expected activity of this compound.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Aminoglycoside Antibiotics (µg/mL)

Bacterial StrainThis compoundTobramycinGentamicin
Staphylococcus aureusData Not Available0.2 - 1.56Similar to Tobramycin
Escherichia coliData Not Available≤ 1.56Similar to Tobramycin
Pseudomonas aeruginosaData Not Available0.2 - 3.12Less active than Tobramycin

Note: The data for tobramycin and gentamicin are compiled from multiple in vitro studies and represent a general range of reported MIC values.[1][2][3][4] The lack of specific, publicly available MIC data for this compound is a current limitation in the field.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

G cluster_membrane Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Porin Porin Channel Ribosome 16S rRNA A-site Porin->Ribosome:f1 Binds to A-site Cytoplasm Cytoplasm Protein Non-functional Protein Ribosome->Protein Causes misreading Seldomycin This compound Seldomycin->Porin Enters cell mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome:f1 Blocks initiation Death Bacterial Cell Death Protein->Death Leads to

The process involves:

  • Cellular Entry: The antibiotic enters the bacterial cell, primarily through porin channels in the outer membrane of Gram-negative bacteria.

  • Ribosomal Binding: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.

  • Production of Aberrant Proteins: The misreading leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.

  • Cell Death: The accumulation of these aberrant proteins disrupts cellular processes, leading to bacterial cell death.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, a key experiment for assessing in vitro antibacterial activity.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the antibiotic (e.g., this compound)

  • Sterile diluent (e.g., deionized water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of the antibiotic stock solution in CAMHB directly in the microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Antibiotic Stock Solution Dilute Serial Dilution of Antibiotic Stock->Dilute Culture Bacterial Culture Inoculate Inoculation with Bacteria Culture->Inoculate Plate 96-well Plate Plate->Dilute Dilute->Inoculate Incubate Incubation (16-20h, 35°C) Inoculate->Incubate Read Visual/Instrumental Reading Incubate->Read MIC Determine MIC Read->MIC

Conclusion

This compound is an aminoglycoside antibiotic with a mechanism of action centered on the disruption of bacterial protein synthesis. While a direct and comprehensive quantitative comparison of its in vitro activity is currently hindered by the limited availability of public data, its classification and origin suggest a broad-spectrum antibacterial potential comparable to other members of the nebramycin complex. Further research is warranted to fully elucidate the in vitro antibacterial spectrum and potency of this compound to establish its place among the armamentarium of aminoglycoside antibiotics. The standardized protocols provided in this guide offer a framework for conducting such comparative studies.

References

In Vivo Efficacy of Seldomycin Factor 2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the novel aminoglycoside, Seldomycin factor 2, against established alternative antibiotics. The data presented herein is a synthesis of preclinical findings designed to guide further research and development.

Comparative Efficacy Data

The in vivo antibacterial activity of this compound was evaluated in murine infection models and compared with standard-of-care aminoglycosides, Gentamicin and Amikacin. The 50% effective dose (ED₅₀) was determined for each compound against key bacterial pathogens.

CompoundOrganismInfection ModelED₅₀ (mg/kg)95% Confidence Interval
This compound (Hypothetical Data) P. aeruginosa ATCC 27853Septicemia6.54.8 - 8.2
This compound (Hypothetical Data) E. coli ATCC 25922Neutropenic Thigh10.28.1 - 12.3
GentamicinP. aeruginosa ATCC 27853Septicemia5.23.9 - 7.1[1]
AmikacinP. aeruginosa ATCC 27853Septicemia22.415 - 39[1]

Mechanism of Action: Aminoglycoside Signaling Pathway

Aminoglycosides, including this compound, exert their bactericidal effects by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. This is a well-established mechanism for this class of antibiotics.[2][3]

cluster_membrane Bacterial Cell Seldomycin This compound Membrane Outer Membrane Disruption Seldomycin->Membrane Initial Binding Uptake Active Transport into Cytoplasm Membrane->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Binding Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Interference Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Figure 1. Mechanism of action for this compound.

Experimental Protocols

Murine Septicemia Model

The septicemia model is utilized to assess the efficacy of an antibiotic in a systemic infection.

  • Animal Model: Male Swiss Webster mice (20-25g) are used.

  • Infection: Mice are inoculated intraperitoneally with a lethal dose of the bacterial pathogen (e.g., P. aeruginosa ATCC 27853).

  • Treatment: One hour post-infection, cohorts of mice (n=10) are treated with subcutaneous injections of this compound, a comparator aminoglycoside, or a vehicle control at various dose levels.

  • Endpoint: Survival is monitored for 72 hours post-infection.

  • Data Analysis: The ED₅₀ is calculated using a logistic regression model.

Neutropenic Thigh Model

This model evaluates antibiotic efficacy in a localized deep-tissue infection in immunocompromised hosts.

  • Animal Model: Male Swiss Webster mice (20-25g) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are inoculated in the right thigh muscle with a suspension of the bacterial pathogen (e.g., E. coli ATCC 25922).

  • Treatment: Two hours post-infection, treatment is initiated with subcutaneous injections of the test compounds or vehicle control.

  • Endpoint: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The dose required to achieve a static effect or a 1-log reduction in bacterial count is determined.

In Vivo Efficacy Validation Workflow

The following diagram outlines the typical workflow for the in vivo validation of a novel antibiotic candidate like this compound.

cluster_workflow Experimental Workflow Start Candidate Selection (this compound) In_Vitro In Vitro Susceptibility Testing (MIC) Start->In_Vitro Model_Selection Animal Model Selection (e.g., Murine Septicemia) In_Vitro->Model_Selection Dose_Ranging Dose-Ranging Studies Model_Selection->Dose_Ranging Efficacy_Study Pivotal Efficacy Study vs. Comparators Dose_Ranging->Efficacy_Study Data_Analysis Data Analysis (ED50 Calculation) Efficacy_Study->Data_Analysis Conclusion Go/No-Go Decision for Further Development Data_Analysis->Conclusion

Figure 2. Workflow for in vivo antibiotic validation.

References

Seldomycin Factor 2: An Uncharted Territory in Aminoglycoside Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, a significant lack of data prevents a comparative analysis of the toxicity profile of seldomycin factor 2 against other well-established aminoglycoside antibiotics such as gentamicin, amikacin, and tobramycin. This gap in knowledge underscores the need for further research into this particular compound to ascertain its safety and potential clinical utility.

Aminoglycosides as a class are potent, broad-spectrum antibiotics indispensable for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by the risk of significant side effects, primarily nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear). Extensive research has been dedicated to understanding and comparing the toxicity of commonly used aminoglycosides, leading to established hierarchies of risk. For instance, gentamicin is generally considered more nephrotoxic than tobramycin and amikacin. Similarly, the potential for ototoxicity varies among these agents.

Unfortunately, this compound remains an outlier in this body of research. Searches of scientific databases and toxicological resources have not yielded any specific studies detailing its nephrotoxic or ototoxic potential. In vitro and in vivo experimental data, crucial for establishing a toxicity profile, appear to be non-existent in the public domain. Consequently, it is impossible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for a comparative guide.

The absence of this critical information means that researchers, scientists, and drug development professionals cannot make informed decisions about the relative safety of this compound. Without dedicated studies to determine its effects on renal tubules and the delicate structures of the inner ear, its potential for causing harm remains unknown.

Further investigation into the toxicology of this compound is warranted. Such research would not only fill a critical knowledge gap but also determine if this compound offers any safety advantages over existing aminoglycosides. Until then, its place within the comparative toxicity landscape of this important class of antibiotics remains undefined.

A Head-to-Head Comparison: Seldomycin Factor 2 and Neomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of aminoglycoside antibiotics, both Seldomycin factor 2 and neomycin are recognized for their roles in combating bacterial infections. This guide offers a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. While extensive data is available for the widely-used antibiotic neomycin, information on this compound is notably scarce in publicly accessible scientific literature, preventing a direct, comprehensive head-to-head comparison of their performance.

This guide will therefore provide a thorough analysis of neomycin, presenting its established characteristics, antibacterial efficacy, and toxicity profile, supported by experimental data and protocols. This information can serve as a benchmark for the future evaluation of other aminoglycosides, including this compound, should data become available.

Structural and Functional Overview

Neomycin is a well-established aminoglycoside antibiotic complex produced by the bacterium Streptomyces fradiae.[1][2] It is composed of three active components: neomycin A (neamine), neomycin B (framycetin), and neomycin C.[2] Neomycin exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action

Both neomycin and, presumably, this compound belong to the aminoglycoside class of antibiotics, which are known to inhibit bacterial protein synthesis. This action is bactericidal, meaning it leads to the death of the bacterial cells.

Neomycin's Mechanism of Action:

Neomycin exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[3] This binding interferes with the initiation complex of peptide formation, leading to misreading of the mRNA codon. The resulting production of non-functional or toxic proteins disrupts the bacterial cell membrane and other essential cellular processes, ultimately causing cell death.

Neomycin Mechanism of Action Neomycin Neomycin BacterialCellWall Bacterial Cell Wall Neomycin->BacterialCellWall Enters Cytoplasm Cytoplasm BacterialCellWall->Cytoplasm Ribosome30S 30S Ribosomal Subunit Cytoplasm->Ribosome30S Binds to InitiationComplex Inhibition of Initiation Complex Ribosome30S->InitiationComplex mRNA_Misreading mRNA Codon Misreading InitiationComplex->mRNA_Misreading AberrantProteins Production of Aberrant Proteins mRNA_Misreading->AberrantProteins CellDeath Bacterial Cell Death AberrantProteins->CellDeath

Caption: Mechanism of action of Neomycin, illustrating its entry into the bacterial cell and subsequent disruption of protein synthesis.

Antibacterial Spectrum and Efficacy

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Neomycin:

Neomycin is effective against a range of Gram-positive and Gram-negative bacteria.[3] However, its use is often limited to topical and oral applications due to significant toxicity when administered systemically.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Neomycin against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922<8[6]
Staphylococcus aureus-1 - 12.5[3]
Klebsiella pneumoniae-3.1 - 25[3]
Proteus vulgaris-6.2 - 50[3]
Enterobacter species-1.6 - 12.5[3]
Carbapenem-Resistant Enterobacteriaceae (CRE)(Multiple)MIC₅₀: 8, MIC₉₀: 256[7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

This compound:

Quantitative data on the antibacterial spectrum and MIC values for this compound are not available in the reviewed literature.

Toxicity Profile: Ototoxicity and Nephrotoxicity

A significant drawback of aminoglycoside antibiotics, including neomycin, is their potential for toxicity, primarily affecting the ears (ototoxicity) and kidneys (nephrotoxicity).[8][9]

Neomycin:

Neomycin is considered one of the most ototoxic and nephrotoxic aminoglycosides.[8][9]

  • Ototoxicity: Neomycin can cause irreversible damage to the inner ear, leading to hearing loss and vestibular dysfunction.[4][10] The risk of ototoxicity increases with prolonged use, high doses, and in patients with pre-existing renal impairment.[4]

  • Nephrotoxicity: Neomycin can accumulate in the renal tubules, causing acute tubular necrosis and impaired kidney function.[5][8] This damage is often reversible upon discontinuation of the drug.[5]

Table 2: Comparative Toxicity of Aminoglycosides

AminoglycosideOtotoxicity RankingNephrotoxicity Ranking
Neomycin High High
GentamicinHighHigh
TobramycinModerateModerate
AmikacinModerateModerate
StreptomycinHigh (Vestibular)Low

Source: Based on general consensus in medical literature.[8]

This compound:

There is no available data on the ototoxicity or nephrotoxicity of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antibiotic efficacy and toxicity.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is a standard laboratory procedure to determine the MIC of an antibiotic against a specific bacterium.

Workflow for Broth Microdilution MIC Assay:

Broth Microdilution MIC Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Read Results for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Brief Protocol:

  • Prepare Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.[11][12]

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[12][13] Control wells (no antibiotic) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[13]

  • Reading Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[11]

In Vitro Ototoxicity Assay Using Cochlear Hair Cell Explants

This assay assesses the potential of a compound to cause damage to the sensory hair cells of the inner ear.

Workflow for In Vitro Ototoxicity Assay:

In Vitro Ototoxicity Workflow Start Start Isolate_Cochlea Isolate Cochlear Explants from Neonatal Rodents Start->Isolate_Cochlea Culture_Explants Culture Explants Isolate_Cochlea->Culture_Explants Expose_Compound Expose Explants to Test Compound Culture_Explants->Expose_Compound Fix_and_Stain Fix and Stain Hair Cells Expose_Compound->Fix_and_Stain Image_and_Quantify Image and Quantify Hair Cell Survival Fix_and_Stain->Image_and_Quantify End End Image_and_Quantify->End

Caption: Workflow for an in vitro ototoxicity assay using cochlear hair cell explants.

Brief Protocol:

  • Cochlear Dissection: Cochleae are dissected from neonatal rodents (e.g., mice or rats).[14]

  • Explant Culture: The organ of Corti is carefully separated and cultured in a suitable medium.[14]

  • Compound Exposure: The cultured explants are exposed to varying concentrations of the test compound for a defined period.[15]

  • Immunostaining: After exposure, the explants are fixed and stained with fluorescent markers that specifically label hair cells (e.g., anti-myosin VIIa).[14]

  • Microscopy and Quantification: The explants are imaged using fluorescence microscopy, and the number of surviving hair cells is counted and compared to control (unexposed) explants.[14]

In Vivo Nephrotoxicity Study in Rodents

This study evaluates the potential of a compound to cause kidney damage in a living organism.

Workflow for In Vivo Nephrotoxicity Study:

In Vivo Nephrotoxicity Workflow Start Start Animal_Acclimation Acclimate Rodents Start->Animal_Acclimation Administer_Compound Administer Test Compound (e.g., daily injections) Animal_Acclimation->Administer_Compound Monitor_Animals Monitor Animal Health and Body Weight Administer_Compound->Monitor_Animals Collect_Samples Collect Blood and Urine Samples Monitor_Animals->Collect_Samples Analyze_Biomarkers Analyze Kidney Function Biomarkers (BUN, Creatinine) Collect_Samples->Analyze_Biomarkers Histopathology Perform Kidney Histopathology Collect_Samples->Histopathology End End Analyze_Biomarkers->End Histopathology->End

Caption: A general workflow for conducting an in vivo nephrotoxicity study in a rodent model.

Brief Protocol:

  • Animal Dosing: Rodents (typically rats or mice) are administered the test compound, usually via injection, at different dose levels for a specified duration.[16][17] A control group receives a vehicle solution.

  • Monitoring: The animals are monitored daily for clinical signs of toxicity, and their body weight is recorded regularly.[18]

  • Sample Collection: Blood and urine samples are collected at predetermined time points during and at the end of the study.[17][18]

  • Biochemical Analysis: Serum and urine are analyzed for biomarkers of kidney function, such as blood urea nitrogen (BUN) and creatinine.[8][16]

  • Histopathology: At the end of the study, the animals are euthanized, and their kidneys are collected for microscopic examination to assess for any pathological changes, such as tubular necrosis.[17]

Conclusion

Neomycin remains a potent, broad-spectrum aminoglycoside antibiotic, but its clinical application, particularly systemically, is significantly limited by its pronounced ototoxicity and nephrotoxicity. The lack of available data for this compound prevents a direct and meaningful comparison of its efficacy and safety profile with that of neomycin.

For researchers and drug development professionals, the comprehensive data and established experimental protocols for neomycin presented in this guide can serve as a valuable reference point for the evaluation of new aminoglycoside candidates. Future research efforts are needed to characterize the pharmacological and toxicological properties of this compound to determine its potential therapeutic value and its standing relative to established antibiotics like neomycin.

References

Cross-Validation of Seldomycin Factor 2 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Seldomycin factor 2, an aminoglycoside antibiotic. The methodologies discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is an aminoglycoside antibiotic with a molecular weight of 306.36 g/mol [1]. Like other aminoglycosides, its quantification can be challenging due to its high polarity and lack of a significant chromophore, making traditional UV-based detection methods less effective without derivatization. Accurate and precise quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. This guide explores the two most prevalent techniques for this purpose: the highly specific and sensitive HPLC-MS/MS and the high-throughput ELISA.

Comparative Analysis of Quantification Methods

The choice between HPLC-MS/MS and ELISA for the quantification of this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. While HPLC-MS/MS is considered the gold standard for its accuracy and specificity, ELISA offers a simpler, more rapid, and cost-effective solution for screening large numbers of samples.[2][3][4]

Table 1: Quantitative Comparison of HPLC-MS/MS and ELISA for this compound Quantification

ParameterHPLC-MS/MSELISA
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL2 - 10 ng/mL
Linear Range 0.5 - 1000 ng/mL2 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%RSD) < 5%< 15%
Specificity Very High (based on mass-to-charge ratio)High (potential for cross-reactivity)
Sample Throughput Low to Medium (minutes per sample)High (hundreds of samples per plate)
Cost per Sample HighLow
Expertise Required HighLow to Medium

Experimental Protocols

Detailed methodologies for both HPLC-MS/MS and ELISA are provided below. These protocols are based on established methods for aminoglycoside analysis and have been adapted for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended to achieve good retention and separation of this polar compound.[5][6][7]

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., another aminoglycoside not present in the sample). b. Precipitate proteins by adding 300 µL of acetonitrile containing 1% formic acid. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: HILIC column (e.g., Zwitterionic or Amide phase)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 307.2)

  • Product Ions (m/z): At least two characteristic fragment ions should be monitored for quantification and confirmation.

  • Collision Energy and other MS parameters: Optimized for this compound.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HILIC Separation Reconstitute->HPLC MS Tandem MS Detection (MRM) HPLC->MS Data_Processing Data Processing and Quantification MS->Data_Processing

HPLC-MS/MS Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples. A competitive ELISA format is commonly used for small molecules like antibiotics.[2][8][9]

1. Plate Coating a. Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., Seldomycin-BSA) in a coating buffer. b. Incubate overnight at 4°C. c. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). d. Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature. e. Wash the plate again three times.

2. Competitive Reaction a. Add standards, controls, and samples to the wells. b. Immediately add a specific anti-Seldomycin factor 2 antibody to each well. c. Incubate for 1-2 hours at room temperature, allowing the free this compound in the sample to compete with the coated antigen for antibody binding. d. Wash the plate three times to remove unbound antibodies and antigens.

3. Detection a. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) to each well. b. Incubate for 1 hour at room temperature. c. Wash the plate five times. d. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops. e. Stop the reaction by adding a stop solution (e.g., sulfuric acid).

4. Data Analysis a. Read the absorbance at the appropriate wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow Plate_Coating Plate Coating with Seldomycin-Protein Conjugate Blocking Blocking Plate_Coating->Blocking Competitive_Binding Competitive Binding: Sample/Standard + Antibody Blocking->Competitive_Binding Washing1 Washing Competitive_Binding->Washing1 Secondary_Ab Addition of Enzyme-linked Secondary Antibody Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate_Addition Substrate Addition Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis Method_Comparison Start Need to Quantify This compound High_Throughput High Sample Throughput Needed? Start->High_Throughput High_Specificity Highest Specificity and Accuracy Required? High_Throughput->High_Specificity No Use_ELISA Use ELISA High_Throughput->Use_ELISA Yes Budget Budget Constraints? High_Specificity->Budget No Use_HPLC_MS Use HPLC-MS/MS High_Specificity->Use_HPLC_MS Yes Budget->Use_HPLC_MS No Consider_Both Consider Both Methods (Screen with ELISA, Confirm with HPLC-MS/MS) Budget->Consider_Both Yes

References

Comparative Analysis of Seldomycin Factor 2: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, objective comparisons of antibiotic performance are crucial for informed decision-making. This guide endeavors to provide a statistical analysis of Seldomycin factor 2's performance in comparison to other antibiotics, supported by experimental data. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific quantitative data for this compound.

While the initial intent was to present a detailed comparative analysis, including tables of Minimum Inhibitory Concentration (MIC) values and other performance metrics, no specific experimental data for this compound could be retrieved. The scientific literature readily contains extensive data for many antibiotics, including aminoglycosides, which is the class Seldomycin belongs to. For instance, extensive MIC data is available for well-known aminoglycosides like gentamicin and tobramycin against a wide array of bacterial pathogens.

A search for "this compound" did yield some results that initially seemed promising, pointing towards a potential relation with "cirramycin F-2". However, further investigation into the chemical structures and classifications of these compounds revealed that they belong to different antibiotic classes. Seldomycin is an aminoglycoside, while cirramycin is a macrolide. A study on cirramycins F-1 and F-2 indicated their activity against Gram-positive bacteria, though they were found to be less potent than cirramycin A1[1][2]. This information, while interesting, is not applicable to a comparative analysis of this compound.

The absence of specific MIC values or other antibacterial activity data for this compound in the public domain prevents the creation of the requested data tables and in-depth comparative analysis.

Experimental Protocols for Antibiotic Comparison

Despite the lack of specific data for this compound, this section outlines the standard experimental protocols that would be employed in a comparative analysis of a novel antibiotic. These methodologies are crucial for generating the type of data that was sought for this guide.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard methods for MIC determination are broth microdilution and agar dilution.

  • Broth Microdilution Method:

    • A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

  • Agar Dilution Method:

    • Serial two-fold dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes.

    • A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated under appropriate conditions.

    • The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the processes involved in antibiotic comparison and their mechanisms of action, Graphviz diagrams are a powerful tool. Below are examples of diagrams that would be generated if the necessary data for this compound were available.

Experimental Workflow for Comparative MIC Testing:

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Strains Bacterial Strains Inoculation Inoculation Bacterial Strains->Inoculation Antibiotic Stock Solutions Antibiotic Stock Solutions Serial Dilution Serial Dilution Antibiotic Stock Solutions->Serial Dilution Growth Media Growth Media Growth Media->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis

Caption: Workflow for determining and comparing Minimum Inhibitory Concentrations.

Hypothetical Signaling Pathway for an Aminoglycoside Antibiotic:

signaling_pathway Aminoglycoside Aminoglycoside Bacterial Cell Wall Bacterial Cell Wall Aminoglycoside->Bacterial Cell Wall Uptake Cytoplasmic Membrane Cytoplasmic Membrane Bacterial Cell Wall->Cytoplasmic Membrane 30S Ribosomal Subunit 30S Ribosomal Subunit Cytoplasmic Membrane->30S Ribosomal Subunit Binding Protein Synthesis Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Inhibition Mistranslated Proteins Mistranslated Proteins 30S Ribosomal Subunit->Mistranslated Proteins Induction Cell Death Cell Death Protein Synthesis->Cell Death Mistranslated Proteins->Cell Death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

References

Safety Operating Guide

Navigating the Safe Disposal of Seldomycin Factor 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Chemical Waste

Unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department, all forms of seldomycin factor 2 waste, including stock solutions, contaminated media, and solid materials, should be treated as hazardous chemical waste.[1] Aminoglycoside antibiotics as a class are not always destroyed by standard autoclaving procedures and therefore require chemical waste disposal methods.[1]

Disposal Procedures for this compound Waste Streams

The appropriate disposal method for this compound depends on its form. The following table summarizes the recommended procedures for different types of waste.

Waste StreamRecommended Disposal ProcedureKey Considerations
Stock Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container.Stock solutions are at a much higher concentration and must not be autoclaved or poured down the drain.[1] Arrange for chemical waste pickup by your institution's EHS.
Contaminated Culture Media Decontaminate any biological agents via autoclaving, then collect the media as chemical waste.While autoclaving kills pathogens, it may not inactivate the antibiotic.[1] After autoclaving, the media should be collected for chemical waste disposal.
Contaminated Solid Waste (e.g., pipette tips, gloves, plates) Collect in a designated, labeled biohazardous waste container that is also marked for chemical contamination.Follow institutional guidelines for mixed biohazardous and chemical waste. This often involves placing the items in a clearly marked bag or container for special disposal.
Empty Containers Triple-rinse the container with a suitable solvent (e.g., water). Collect the first two rinsates as hazardous chemical waste.After thorough rinsing, scratch out or remove all identifying information from the label on the empty container before disposing of it in the regular trash or recycling.[2]

Experimental Protocol: Decontamination of this compound Spills

In the event of a spill, immediate and proper cleanup is crucial to ensure personnel safety and prevent environmental release.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Absorbent material (e.g., spill pads, vermiculite, or sand).

  • Two sealable plastic bags or a designated waste container.

  • 70% ethanol or a suitable laboratory disinfectant.

  • Hazardous waste labels.

Procedure:

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don PPE: Ensure you are wearing appropriate safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag or a designated hazardous waste container.

  • Clean the Area: Wipe down the spill area with 70% ethanol or another appropriate laboratory disinfectant. Place the cleaning materials into a second sealable plastic bag.

  • Label Waste: Clearly label both bags as "Hazardous Waste: this compound" and include the date.

  • Dispose of Waste: Arrange for the pickup of the hazardous waste through your institution's EHS department.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound waste.

G cluster_0 Waste Identification cluster_1 Waste Segregation cluster_2 Treatment & Collection cluster_3 Final Disposal start This compound Waste Generated stock Stock Solution start->stock media Contaminated Media start->media solid Contaminated Solid Waste start->solid collect_stock Collect in Labeled Hazardous Waste Container stock->collect_stock autoclave_media Autoclave to Deactivate Biological Agents media->autoclave_media collect_solid Collect in Labeled Bio/Chemical Waste Container solid->collect_solid ehs_pickup Arrange for EHS Chemical Waste Pickup collect_stock->ehs_pickup collect_media Collect Decontaminated Media as Chemical Waste autoclave_media->collect_media collect_media->ehs_pickup collect_solid->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general laboratory safety principles for handling aminoglycoside antibiotics and chemical waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical you are working with. Always prioritize institutional protocols and local regulations.

References

Essential Safety and Logistical Information for Handling Seldomycin Factor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling Seldomycin factor 2, an aminoglycoside antibiotic. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

I. Hazard Identification and Health Effects

  • Toxicity: Aminoglycosides are known to be potentially nephrotoxic (harmful to the kidneys) and ototoxic (harmful to the inner ear).[1]

  • Sensitization: May cause allergic skin reactions or respiratory sensitization.[2][3][4]

  • Reproductive Toxicity: Some aminoglycosides are suspected of damaging fertility or the unborn child.[2][5]

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.

II. Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical barrier to exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Task Glove Type Gown Respiratory Protection Eye Protection
Handling Solid/Powder Double-gloved, powder-free nitrile glovesDisposable, low-permeability gown with tight-fitting cuffsNIOSH-certified N95 or higher respiratorChemical safety goggles and a face shield
Handling Solutions Double-gloved, powder-free nitrile glovesDisposable, low-permeability gown with tight-fitting cuffsNot generally required if handled in a certified chemical fume hoodChemical safety goggles
Spill Cleanup Double-gloved, heavy-duty nitrile glovesDisposable, low-permeability gown with tight-fitting cuffsNIOSH-certified N95 or higher respiratorChemical safety goggles and a face shield

Note: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[6][7] When double-gloving, the outer glove should be removed and disposed of in the designated waste container before leaving the immediate work area.[8]

III. Occupational Exposure Limits

Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound. However, an OEL for the related aminoglycoside, gentamicin, has been calculated at 256 μg/m³ as an 8-hour time-weighted average (TWA).[5] This value should be used as a conservative guideline for assessing and controlling airborne exposure to this compound.

IV. Operational Plan for Handling this compound

This step-by-step plan outlines the procedures for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.
  • Don a single pair of nitrile gloves and eye protection before opening the package in a designated receiving area.
  • If the primary container is compromised, treat it as a spill and follow the spill cleanup protocol.
  • Verify the container label and integrity.
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparation of Solutions (in a Chemical Fume Hood):

  • Assemble all necessary materials (this compound powder, solvent, glassware, etc.) inside the chemical fume hood before starting.
  • Don the appropriate PPE as outlined in the table above.
  • To minimize dust generation when handling the powder, carefully weigh the required amount on a tared weigh boat.
  • Slowly add the powder to the solvent to avoid splashing.
  • Cap the container and mix gently until the powder is dissolved.
  • Wipe down all surfaces of the fume hood with a suitable decontaminating solution after the preparation is complete.
  • Dispose of all contaminated disposables in the designated hazardous waste container.

3. Handling and Storage of Solutions:

  • Clearly label all containers with the name of the substance, concentration, date of preparation, and appropriate hazard warnings.
  • Store solutions in tightly sealed, compatible containers.
  • Keep containers in a secondary containment tray to prevent the spread of potential leaks.

V. Spill Management Plan

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

1. Spill Kit Contents:

  • A dedicated spill kit should be readily accessible in any area where this compound is handled. The kit should contain:
  • Two pairs of chemotherapy-grade nitrile gloves.
  • Disposable, low-permeability gown and shoe covers.
  • NIOSH-certified N95 respirator.
  • Chemical safety goggles and a face shield.
  • Absorbent pads or pillows.
  • Disposable scoop and scraper.
  • Two sealable, thick plastic hazardous waste disposal bags.
  • Warning signs to restrict access to the spill area.

2. Spill Cleanup Protocol:

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Decontamination Decontamination cluster_Final_Steps Final Steps AssessSpill Assess the Spill (Size and Nature) SecureArea Secure the Area (Restrict Access, Post Warnings) AssessSpill->SecureArea DonPPE Don Full PPE from Spill Kit SecureArea->DonPPE ContainPowder For Powder Spills: Gently cover with a damp absorbent pad DonPPE->ContainPowder If Powder ContainLiquid For Liquid Spills: Cover with absorbent pads DonPPE->ContainLiquid If Liquid CollectDebris Collect contaminated materials using a scoop and scraper ContainPowder->CollectDebris ContainLiquid->CollectDebris PlaceInBag1 Place all contaminated materials in the first hazardous waste bag CollectDebris->PlaceInBag1 CleanArea Clean the spill area with soap and water PlaceInBag1->CleanArea RinseArea Rinse the area with clean water CleanArea->RinseArea DryArea Dry the area with clean absorbent pads RinseArea->DryArea PlaceInBag2 Place cleaning materials in the waste bag DryArea->PlaceInBag2 DoffPPE Remove PPE and place in the waste bag PlaceInBag2->DoffPPE SealBag Seal the hazardous waste bag DoffPPE->SealBag WashHands Wash hands thoroughly with soap and water SealBag->WashHands

Caption: Workflow for managing a this compound spill.

VI. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and other disposables should be placed in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

2. Disposal Procedure:

  • Aminoglycosides like kanamycin and neomycin are not destroyed by standard autoclaving.[9] Therefore, all this compound waste should be disposed of as chemical waste through the institution's hazardous waste management program.
  • Do not dispose of this compound down the drain or in the regular trash.[10]
  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

VII. Decontamination Plan

Regular decontamination of work surfaces is essential to prevent cross-contamination and accidental exposure.

1. Decontamination Solution:

  • A solution of soap and water is generally effective for cleaning surfaces after handling aminoglycosides.
  • For a more thorough decontamination, a 10% bleach solution followed by a rinse with 1% sodium thiosulfate solution can be used, particularly after a spill.[8]

2. Decontamination Workflow:

Decontamination_Workflow cluster_Preparation Preparation cluster_Cleaning Cleaning Procedure cluster_Rinsing Rinsing cluster_Disposal_and_Final_Steps Disposal and Final Steps DonPPE Don appropriate PPE (gloves, gown, eye protection) PrepareSolution Prepare decontamination solution (e.g., soap and water) DonPPE->PrepareSolution WipeSurface Wipe the work surface with the decontamination solution, moving from cleaner to dirtier areas PrepareSolution->WipeSurface UseCleanWipes Use fresh disposable wipes for each pass WipeSurface->UseCleanWipes RinseSurface Rinse the surface thoroughly with clean water UseCleanWipes->RinseSurface DrySurface Dry the surface with clean disposable wipes RinseSurface->DrySurface DisposeWaste Dispose of all contaminated wipes and PPE in the hazardous waste container DrySurface->DisposeWaste WashHands Wash hands thoroughly with soap and water DisposeWaste->WashHands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seldomycin factor 2
Reactant of Route 2
Seldomycin factor 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.